7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-amino-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYJTIARQJQCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377457 | |
| Record name | 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141068-81-7 | |
| Record name | 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. Molecules in this class are noted for their presence in pharmaceuticals and as valuable intermediates in organic synthesis.[1] The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] This document provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential applications in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 141068-81-7 | |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| Physical Form | Solid | |
| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |
| SMILES | CN1C(=O)COC2=CC(N)=CC=C12 |
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published in peer-reviewed literature, typical characterization would involve the following techniques. Representative spectral features for similar benzoxazinone structures are described.
-
¹H NMR: Proton NMR is essential for confirming the structure. Expected signals would include resonances for the aromatic protons, the methylene protons of the oxazine ring, the N-methyl group, and the amino group protons.
-
¹³C NMR: Carbon NMR would show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. For a related compound, 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazine-4-one, aromatic carbons appear between δ 114.40-168.50 ppm, with the carbonyl carbon at the highest value.[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the lactam, and C-O-C stretching of the ether linkage. For a similar benzoxazinone, a C=O stretch is observed around 1662 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which is crucial for confirming its identity.
Synthesis and Reactivity
Benzoxazinones are typically synthesized through cyclization reactions of appropriately substituted precursors.[6] A common strategy involves the reaction of an N-substituted anthranilic acid derivative.[6] For this compound, a plausible synthetic route would start from a nitrated precursor, followed by reduction of the nitro group to an amine.
The following is a representative protocol for the synthesis of a related 7-amino-1,4-benzoxazine derivative, which can be adapted for the target compound. This protocol is based on the reduction of a nitro-intermediate.[7]
Step 1: Hydrogenation of the Nitro Precursor
-
Suspend the 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one precursor in a suitable solvent such as methanol.
-
Add a catalytic amount of 10% palladium on carbon (e.g., 5% w/w).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway for this compound.
Biological and Pharmacological Context
While direct biological studies on this compound are limited, the benzoxazinone scaffold is of significant interest in drug discovery. Derivatives of 1,4-benzoxazine have been investigated for a wide array of therapeutic applications.
-
Anticancer Activity: Many benzoxazinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[2]
-
Antimicrobial and Antifungal Activity: The benzoxazinone core is found in compounds with potent activity against various bacterial and fungal strains.[8][9]
-
Enzyme Inhibition: Benzoxazinones are known to act as inhibitors of serine proteases through acylation of the enzyme's active site.[9]
-
Anticonvulsant Properties: Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess anticonvulsant activity in animal models.[10]
Given its structure, this compound serves as a key building block for creating libraries of more complex molecules for biological screening. The amino group at the 7-position is a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Caption: Drug discovery workflow utilizing the benzoxazinone scaffold.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its benzoxazinone core is a well-established pharmacophore, suggesting that derivatives of this compound may exhibit interesting biological activities. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic approach, and the broader context of its potential applications in drug discovery and development. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gorgas.gob.pa [gorgas.gob.pa]
- 4. 6-Amino-m-cresol | SIELC Technologies [sielc.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejppri.eg.net [ejppri.eg.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 141068-81-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazine class. While specific detailed research on this particular molecule is limited in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. This guide provides a comprehensive overview of the available information on its chemical properties, a plausible synthetic approach, and the known biological activities of structurally related benzoxazine derivatives. The significant potential for this compound in medicinal chemistry is highlighted, alongside identified gaps in the current knowledge base that present opportunities for future research.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of approximately 178.19 g/mol .[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 141068-81-7 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| IUPAC Name | This compound | |
| Physical Form | Solid | [1] |
| SMILES | CN1C(=O)COC2=CC(N)=CC=C21 | |
| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps:
-
N-methylation and Cyclization to form the Nitro-Intermediate: Starting from a suitable aminonitrophenol, N-methylation followed by cyclization with an appropriate reagent would yield the 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one intermediate.
-
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to the primary amine, yielding the final product, this compound.
A generalized workflow for this proposed synthesis is depicted below.
References
An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates information from closely related analogs within the 2H-1,4-benzoxazin-3(4H)-one chemical class to provide a broader context for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound with a core structure consisting of a benzene ring fused to an oxazine ring. The systematic naming indicates an amino group at the 7th position, a methyl group attached to the nitrogen at the 4th position, and a carbonyl group at the 3rd position of the benzoxazine ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 141068-81-7 | |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| SMILES | O=C1N(C)C(C(OC1)=C2)=CC=C2N | |
| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |
| Physical Form | Solid |
Synthesis Protocols
One potential synthetic route is the reductive cyclization of a 2-(2-nitrophenoxy)acetamide derivative. This approach offers a versatile and efficient way to construct the benzoxazinone core.
Representative Experimental Protocol: Reductive Cyclization
This protocol is a generalized procedure based on methodologies reported for the synthesis of similar 2H-1,4-benzoxazin-3(4H)-one derivatives.
Step 1: O-alkylation of a substituted 2-nitrophenol
A substituted 2-nitrophenol is reacted with an appropriate halo-N-methylacetamide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is typically heated to facilitate the nucleophilic substitution.
Step 2: Reductive Cyclization
The resulting nitro-ether intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of a weak acid like acetic acid, or through catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere. The reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the 2H-1,4-benzoxazin-3(4H)-one ring system.
Spectroscopic and Crystallographic Data
Specific NMR, mass spectrometry, or crystallographic data for this compound are not available in the public domain. However, data from analogous compounds can provide an indication of the expected spectral characteristics.
Table 2: Representative Spectroscopic and Crystallographic Data for Analogous Benzoxazinone Derivatives
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) | Crystal System | Ref |
| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | Aromatic protons and aliphatic protons of the phenethyl group observed. | Signals corresponding to the benzoxazinone core and the phenethyl substituent. | M+ calculated: 287.73 | Orthorhombic | [1] |
| Derivatives of 1,4-benzoxazin-3-one containing an acylhydrazone moiety | Signals for the benzoxazinone ring protons, methylene protons (~4.7-5.1 ppm), and acylhydrazone protons (~8.1-8.2 ppm). | Carbonyl signals around 165.0 and 168.0 ppm; imine carbon between 142.8 and 145.1 ppm. | [M+Na]⁺ observed. | Not reported | [2] |
Biological Activity and Potential Applications
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Various derivatives have been reported to exhibit a wide range of pharmacological activities.
Table 3: Reported Biological Activities of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Biological Activity | Description | Reference |
| Antifungal | Some derivatives have shown inhibitory activity against various fungal strains. | [3] |
| Anticonvulsant | Certain 7-substituted benzoxazinones have demonstrated anticonvulsant properties in animal models. | [4][5] |
| Anticancer | Derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against tyrosine kinases. | [6] |
| Platelet Aggregation Inhibition | Novel synthesized 2H-benzo[b][7][8]oxazin-3(4H)-ones have been shown to inhibit ADP-induced platelet aggregation. | [9] |
| Antimycobacterial | Certain 1,4-benzoxazin-2-one derivatives have shown potent activity against Mycobacterium tuberculosis. | [10] |
Given the diverse biological activities of its analogs, this compound represents a molecule of interest for further investigation in drug discovery and development. The presence of the amino group at the 7-position provides a handle for further chemical modification to explore structure-activity relationships.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. As some analogs have been shown to inhibit tyrosine kinases, it is plausible that this class of compounds could interfere with signaling pathways regulated by these enzymes, which are crucial in cell growth, differentiation, and apoptosis. However, this remains a hypothesis that requires experimental validation.
Conclusion
This compound is a member of a biologically significant class of heterocyclic compounds. While specific experimental data for this molecule is scarce, the established synthetic routes and diverse pharmacological activities of its analogs make it a compelling target for further research. This guide provides a foundational understanding for scientists and researchers interested in exploring the potential of this and related compounds in various fields, particularly in drug development. Further experimental work is necessary to fully characterize its physicochemical properties, biological activity, and mechanism of action.
References
- 1. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its immediate precursor, 7-amino-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for the N-methylated title compound, spectroscopic information for the closely related unmethylated analogue is presented as a primary reference. This document is intended to support research and development activities by providing key analytical data and methodologies.
Chemical Structures
| Compound | Structure |
| This compound | NH2ONCH3O |
| 7-amino-2H-1,4-benzoxazin-3(4H)-one | NH2ONHO |
Spectroscopic Data
The following tables summarize the available spectroscopic data for 7-amino-2H-1,4-benzoxazin-3(4H)-one. This data is sourced from publicly available information and is intended to serve as a reference for the N-methylated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.535 | br s | 1H | NH (amide) |
| 6.563 | d, J=8.19 Hz | 1H | Ar-H |
| 6.176 | dd, J=2.25, 4.69 Hz | 1H | Ar-H |
| 6.141 | d, J=2.44 Hz | 1H | Ar-H |
| 4.869 | s | 2H | NH₂ |
| 4.410 | s | 2H | O-CH₂-C=O |
Table 2: ¹³C NMR Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one
| Chemical Shift (δ) ppm | Assignment |
| 164.389 | C=O |
| 145.4287 | Ar-C |
| 144.5502 | Ar-C |
| 116.8982 | Ar-C |
| 116.5779 | Ar-C |
| 108.1369 | Ar-CH |
| 102.2081 | Ar-CH |
| 66.9496 | O-CH₂ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one
| m/z | Interpretation |
| 164 | M+ |
Infrared (IR) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic data presented. The specific parameters used to acquire the data in the tables were not explicitly available in the public domain and the cited patent US5091528 does not contain detailed experimental spectroscopic conditions.
NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions detected.
Synthesis Workflow
The synthesis of this compound typically involves the N-methylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one. A generalized workflow for the synthesis of the unmethylated precursor is depicted below.
Caption: Generalized synthesis of the precursor.
The subsequent N-methylation step to yield the title compound would proceed as follows:
The Solubility Profile of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of the compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, industry-standard experimental protocols for researchers to determine the solubility of this compound in their own laboratories. Understanding the solubility of a compound is a critical first step in drug discovery and development, influencing everything from in vitro assay design to in vivo formulation.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The table below is provided as a template for researchers to populate with their own experimental findings.
| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | 7.4 | Data not available | Data not available | |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Data not available | |
| DMSO (Dimethyl Sulfoxide) | 25 | N/A | Data not available | Data not available | |
| DMF (Dimethylformamide) | 25 | N/A | Data not available | Data not available | |
| Ethanol | 25 | N/A | Data not available | Data not available | |
| Acetonitrile | 25 | N/A | Data not available | Data not available | |
| Simulated Gastric Fluid (SGF) | 37 | ~1.2 | Data not available | Data not available | |
| Simulated Intestinal Fluid (SIF) | 37 | ~6.8 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound in drug discovery are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is used for rapid assessment of compound solubility and is particularly useful in the early stages of drug discovery. It measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the appropriate aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should ideally be kept below 1% to minimize its effect on solubility.
-
Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).
-
Detection and Quantification: The amount of soluble compound is determined. Common detection methods include:
-
Nephelometry: Measures the light scattering caused by precipitated particles.
-
Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance.
-
LC-MS/MS: Provides a highly sensitive and specific quantification of the compound in the supernatant after separation from any precipitate.[1]
-
-
Data Analysis: A calibration curve is generated using known concentrations of the compound to quantify the solubility in the test samples.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement. It is often used in later stages of drug development to obtain more precise solubility data.
Protocol:
-
Sample Preparation: An excess amount of the solid, crystalline form of this compound is added to a vial containing the solvent of interest (e.g., water, buffer).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) for an extended period, typically 24 to 72 hours, at a constant temperature to ensure that equilibrium is reached between the dissolved and undissolved compound.[2][3]
-
Separation of Solid: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific experimental conditions.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a test compound.
Caption: General workflow for solubility determination.
Signaling Pathways
Currently, there is no specific information available in the public domain that definitively links this compound to a particular signaling pathway. Benzoxazinone derivatives as a class have been investigated for a wide range of biological activities, suggesting potential interactions with various cellular targets and pathways.[4] However, without specific experimental evidence for the compound , any depiction of a signaling pathway would be speculative. Researchers are encouraged to perform target identification and mechanism of action studies to elucidate its biological function.
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" is limited. This guide summarizes the existing data and highlights areas where information is not currently available in the public domain. The compound is available from chemical suppliers for early discovery research, but comprehensive analytical data has not been published.
Core Compound Properties
Basic identifying information for this compound has been compiled from various chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| CAS Number | 141068-81-7 | |
| Physical Form | Solid | |
| InChI | 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |
| SMILES | CN1C(=O)COC2=C1C=C(N)C=C2 |
Note: Quantitative experimental data such as melting point, boiling point, solubility, and pKa for this specific compound are not available in the cited literature.
Synthesis and Characterization
A detailed, verified experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, a general approach can be inferred from the synthesis of related benzoxazinone structures.
A potential synthetic route could involve the N-methylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one or the cyclization of an appropriately substituted N-methyl-2-aminophenol derivative. A documented synthesis for the unmethylated analog, 7-amino-2H-1,4-benzoxazin-3(4H)-one, proceeds via the reduction of a nitro precursor.[1]
Hypothetical Synthetic Workflow:
Caption: A possible synthetic pathway for this compound.
Note on Characterization: Spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization would be essential to confirm the identity and purity of the synthesized compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.
The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticonvulsant: Certain 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.[2][3]
-
Antifungal: Various derivatives of 1,4-benzoxazin-3-one have been investigated for their in vitro antifungal activities against several plant pathogenic fungi.[4]
-
General Pharmacological Profile: The benzoxazine scaffold is recognized for its potential in developing compounds with antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects.[5][6][7]
Logical Relationship for General Benzoxazinone Drug Discovery:
Caption: A generalized workflow for the discovery of bioactive benzoxazinone derivatives.
Future Research Directions
The lack of comprehensive data on this compound presents several opportunities for future research:
-
Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, followed by full characterization using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR, and elemental analysis).
-
Physicochemical Properties: Experimental determination of key physical and chemical properties, including melting point, solubility in various solvents, and pKa.
-
Biological Screening: A broad-based biological screening of the compound against various cell lines (e.g., cancer cell lines) and microbial strains to identify potential therapeutic applications.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the mechanism of action, including target identification and pathway analysis, would be warranted.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of a Promising Scaffold
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a comprehensive search of peer-reviewed literature and patent databases has revealed no specific published biological activity data for the compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . This technical guide, therefore, focuses on the well-documented and diverse biological activities of the broader 2H-1,4-benzoxazin-3(4H)-one scaffold. The information presented herein is intended to provide a foundational understanding of the potential therapeutic applications of this class of compounds and to guide future research into the specific properties of this compound.
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, suggesting that this compound could hold untapped therapeutic potential.
Potential Biological Activities of the 1,4-Benzoxazin-3(4H)-one Scaffold
While specific data for the 7-amino-4-methyl derivative is unavailable, extensive research on analogous compounds has demonstrated a range of biological activities. These findings provide a strong rationale for the investigation of the title compound.
| Biological Activity | Description of Activity for 1,4-Benzoxazin-3(4H)-one Derivatives |
| Anticonvulsant | A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant properties. The most potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, exhibited an ED50 value of 31.7 mg/kg in the maximal electroshock (MES) test.[3] |
| Antimicrobial | Various derivatives of 2H-benzo[b][1][4]oxazin-3(4H)-one have been synthesized and tested against bacterial strains such as E. coli, S. aureus, and B. subtilis. Some compounds showed significant antimicrobial potency.[2] |
| Antifungal | 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been evaluated for their in vitro antifungal activities against several plant pathogenic fungi, with some compounds showing moderate to good activity.[5][6] |
| Anticancer | Novel 1,2,3-triazole-2H-benzo[b][1][4]oxazin-3(4H)-ones have been designed and screened for their anticancer activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines, with some derivatives exhibiting good cytotoxic effects.[2] |
| Neuroprotective | Certain 2-benzylidene-2H-1,4-benzoxazin-3-(4H)-one derivatives have been identified as having potent neuroprotective activity in tissue culture models of neurodegeneration, suggesting a therapeutic approach for conditions like Alzheimer's, Parkinson's, and Huntington's diseases.[7] |
| Anti-inflammatory | Benzoxazinone derivatives have been noted for their potential as anti-inflammatory agents.[2] |
| Antioxidant | Some synthesized 1,4-benzoxazine derivatives have demonstrated antioxidant properties in in vitro assays.[2] |
Experimental Protocols for Analogous Compounds
Detailed experimental methodologies are crucial for the advancement of research in this area. Below are representative protocols for the synthesis and biological evaluation of 1,4-benzoxazin-3(4H)-one derivatives, adapted from the literature.
General Synthetic Procedure for 7-substituted-2H-1,4-benzoxazin-3(4H)-ones
A common synthetic route to the 1,4-benzoxazin-3(4H)-one core involves the reaction of a substituted 2-aminophenol with an appropriate reagent to form the oxazinone ring. For instance, the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones starts from 2-amino-5-nitrophenol.[3] The synthesis of the title compound, this compound, would likely follow a multi-step pathway involving the cyclization to form the benzoxazinone ring, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.
Anticonvulsant Activity Evaluation (Maximal Electroshock Test)
The maximal electroshock (MES) test is a widely used primary screening method for anticonvulsant drugs.
-
Animal Model: Male Kunming mice (18-22 g) are typically used.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.).
-
MES Induction: Thirty minutes after compound administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.
-
Dose-Response: The median effective dose (ED50) is calculated from the dose-response data.[3]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of synthesized compounds can be assessed using standard methods such as the broth microdilution method.
-
Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Culture Medium: Mueller-Hinton broth is commonly used for bacterial growth.
-
Assay Procedure: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Endpoint: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways and Experimental Workflows
Given the reported neuroprotective effects of some 1,4-benzoxazin-3(4H)-one derivatives, a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a speculative model based on common neuroprotective mechanisms and should be experimentally validated.
Caption: Hypothetical neuroprotective signaling pathway for 1,4-benzoxazin-3(4H)-ones.
To systematically explore the biological activities of this compound, a structured experimental workflow is essential.
Caption: General experimental workflow for the evaluation of a novel compound.
Future Directions
The rich pharmacology of the 2H-1,4-benzoxazin-3(4H)-one scaffold strongly suggests that this compound is a compound of significant interest for further investigation. Future research should focus on its synthesis and subsequent screening across a panel of biological assays to elucidate its specific activities. The presence of the amino and methyl groups at positions 7 and 4, respectively, could confer unique pharmacological properties compared to other derivatives. Elucidating the structure-activity relationships within this class of compounds will be pivotal for the development of novel therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hit2Lead | this compound | CAS# 141068-81-7 | MFCD06659594 | BB-4028993 [hit2lead.com]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents [patents.google.com]
"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Derivatives
Introduction to the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its versatile biological activity.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, antidiabetic, anti-inflammatory, antioxidant, antiviral, and anticonvulsant activities.[3][4][5] This diverse range of biological effects suggests that compounds based on this scaffold may act on multiple molecular targets and signaling pathways. This document aims to collate and present the existing knowledge on the mechanisms of action for 1,4-benzoxazin-3-one derivatives to inform future research and development of compounds such as this compound.
Antimicrobial and Antifungal Mechanisms of Action
Derivatives of 1,4-benzoxazin-3-one have shown promising activity against a range of bacterial and fungal pathogens.[1][6] The proposed mechanisms of action in this domain are often multifaceted.
Inhibition of DNA Gyrase
One of the key mechanisms underlying the antibacterial activity of some 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives is the inhibition of DNA gyrase.[7] DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.
Molecular docking studies have been employed to elucidate the binding interactions between 1,4-benzoxazin-3-one derivatives and the GyrB active site of E. coli DNA gyrase.[7] These in-silico analyses help in identifying key amino acid residues that are essential for the binding and inhibitory activity of these compounds, paving the way for structure-based drug design.[7]
Multitarget Mode of Action
Quantitative structure-activity relationship (QSAR) studies on a large dataset of 1,4-benzoxazin-3-ones suggest a potential for a multitarget mode of action, particularly in antibacterial applications.[6] This could be advantageous in overcoming drug resistance mechanisms that often arise from single-target agents. The models developed from these studies indicate that properties such as molecular shape, volume, and hydrogen bonding capabilities are critical for antimicrobial activity.[6]
Antifungal Activity
Several 1,4-benzoxazin-3-one derivatives have demonstrated potent antifungal activity against a spectrum of fungal strains.[1] While the precise molecular targets for the antifungal action are not always fully elucidated, the broad-spectrum activity of some derivatives suggests mechanisms that may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal cell wall synthesis. For instance, certain derivatives containing an acylhydrazone moiety have shown significant inhibitory effects against various plant pathogenic fungi.[1]
Quantitative Data on Antimicrobial and Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives | E. coli | Zone of Inhibition | up to 22 mm | [7] |
| S. aureus | Zone of Inhibition | up to 20 mm | [7] | |
| B. subtilis | Zone of Inhibition | up to 18 mm | [7] | |
| 1,4-benzoxazin-3-one acylhydrazone derivatives | G. zeae | EC50 | 20.06 - 23.17 µg/mL | [1] |
| P. sasakii | EC50 | 26.66 µg/mL | [1] | |
| P. infestans | EC50 | 15.37 - 26.77 µg/mL | [1] |
Experimental Protocols: Antimicrobial and Antifungal Screening
A general workflow for the initial screening of antimicrobial and antifungal activity of novel 1,4-benzoxazin-3-one derivatives is outlined below.
Caption: General workflow for antimicrobial screening and mechanistic studies of 1,4-benzoxazin-3-one derivatives.
Anticonvulsant Activity and Potential Neurological Mechanisms
Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticonvulsant properties.[4]
Modulation of Seizure Thresholds
The anticonvulsant activity of these compounds has been assessed using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) test.[4] The MES test is indicative of a compound's ability to prevent the spread of seizures, while the sc-PTZ test suggests an effect on the seizure threshold. The efficacy of some derivatives in these models points towards a mechanism that involves the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.[4]
Further investigations using isoniazid and strychnine-induced seizure models can provide more insights into the specific pathways. For instance, activity in the isoniazid test may suggest an interaction with the GABAergic system, while effects in the strychnine test could indicate a role for the glycinergic system.[4]
Quantitative Data on Anticonvulsant Activity
| Compound | Test | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | MES | 31.7 | 7.2 | [4] |
Experimental Protocols: Anticonvulsant Activity Evaluation
The evaluation of anticonvulsant activity typically follows a tiered approach, starting with broad screening and progressing to more specific mechanistic assays.
Caption: Experimental workflow for the evaluation of anticonvulsant activity.
Potential as Monoamine Oxidase (MAO) Inhibitors
The structural features of this compound, particularly the presence of an amino group and a methylated nitrogen, are reminiscent of some known monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8][9]
While there is no direct evidence of this compound acting as a MAO inhibitor, this remains a plausible and unexplored mechanism of action that warrants investigation.
Signaling Pathway: Monoamine Oxidase Inhibition
Caption: Hypothesized mechanism of action via Monoamine Oxidase inhibition.
Other Potential Mechanisms of Action
The broad bioactivity of the 1,4-benzoxazin-3-one scaffold suggests other potential mechanisms:
-
Enzyme Inhibition in Metabolic Disorders: Derivatives have been shown to inhibit α-amylase and α-glucosidase, suggesting a potential role in the management of diabetes.[3]
-
Lipid-Lowering Effects: Some derivatives have demonstrated hypocholesterolemic and hypotriglyceridemic activities, with investigations into their effects on enzymes like ACAT and HMG-CoA Reductase.[10]
-
Anticancer Activity: The anticancer properties of some derivatives are being explored, though the specific molecular targets are still under investigation.[3][5]
-
Acetylcholinesterase Inhibition: Certain benzoxazinone-containing compounds have been identified as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[11]
Conclusion and Future Directions
The 1,4-benzoxazin-3-one scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While specific mechanistic data for this compound is currently lacking, the research on related derivatives provides a strong foundation for future investigations.
Key areas for future research on this compound should include:
-
Broad-spectrum biological screening to identify its most potent activities.
-
Target identification and validation studies for its primary mechanism of action.
-
In-vitro and in-vivo pharmacological profiling to establish its efficacy and safety.
-
Investigation into its potential as a monoamine oxidase inhibitor, given its structural features.
This technical guide serves as a starting point for researchers and drug developers interested in the therapeutic potential of this compound and the broader class of 1,4-benzoxazin-3-one derivatives. The diverse mechanisms of action associated with this scaffold underscore its potential for yielding novel drug candidates for a variety of diseases.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. drugs.com [drugs.com]
- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid lowering actions of 7-(2-methylene butyryl)-(2H)-1,4-benzoxazin-3-(4H)-one derivatives in mice, rats and Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Preamble: Navigating Data Scarcity with Scientific Rationale
This guide, therefore, is constructed upon a foundation of scientific prudence and experience. We will combine the known physicochemical properties of the target molecule with hazard information extrapolated from its close structural analog, 7-amino-2H-1,4-benzoxazin-3(4H)-one, and general principles for handling aromatic amines. This approach allows us to establish a robust safety framework, emphasizing that the absence of data is not an absence of risk. Every protocol herein is designed as a self-validating system, prioritizing the highest level of safety in the face of uncertainty.
Section 1: Compound Identification and Physicochemical Profile
Correct identification is the cornerstone of chemical safety. All containers and experimental documentation should unequivocally use the following identifiers for the compound of interest.
| Property | Identifier | Source(s) |
| Chemical Name | 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| CAS Number | 141068-81-7 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| Physical Form | Solid | |
| SMILES String | O=C1N(C)C(C(OC1)=C2)=CC=C2N |
Section 2: Hazard Identification and Toxicological Assessment
As of this writing, a specific Globally Harmonized System (GHS) classification for this compound is not published. However, based on the GHS classification for the parent compound, 7-amino-2H-1,4-benzoxazin-3(4H)-one, we can infer a similar hazard profile.[2][3] Aromatic amines as a class are known for their potential to cause skin and respiratory irritation.
Inferred Hazard Statements:
Environmental Hazards:
-
The compound is classified as WGK 3 , indicating it is highly hazardous to water. Extreme care must be taken to prevent its release into drains or the environment.
Combustibility:
-
Classified as a combustible solid. While not readily flammable, it can burn if exposed to a sufficient ignition source.
Section 3: The Hierarchy of Controls: A Proactive Risk Mitigation Strategy
Effective safety management is not merely about personal protective equipment (PPE). It is a systematic approach to minimizing risk. The "Hierarchy of Controls" is the established, authoritative framework for this process. The most effective controls are at the top of the pyramid.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Causality in Practice:
-
Engineering Controls: The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood. This physically isolates the powder from the user's breathing zone, preventing inhalation of airborne particulates.
-
Administrative Controls: Access to the compound and designated handling areas should be restricted to trained personnel. Clear, written Standard Operating Procedures (SOPs) are mandatory.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but should never be the sole method of protection. Its failure leads to direct exposure.
Section 4: Standard Operating Protocol (SOP) for Safe Handling
This protocol is designed to be a self-validating system. Adherence to each step is critical for ensuring user safety.
4.1 Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.
-
Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: When weighing or transferring powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is mandatory.
4.2 Weighing and Transferring Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface.
-
Assemble all necessary equipment (spatulas, weigh paper, receiving vessel) inside the hood.
-
-
Handling:
-
Retrieve the stock container. Visually inspect it for any damage or contamination.
-
Carefully open the container inside the fume hood to contain any airborne dust.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid to weigh paper or a tared vessel.
-
Avoid creating dust. If dust is generated, allow the fume hood ventilation to capture it before proceeding.
-
-
Post-Transfer:
-
Securely close the stock container.
-
Wipe the exterior of the stock container with a damp cloth before returning it to storage.
-
Carefully fold the weigh paper and transfer the compound to the reaction vessel.
-
Dispose of all contaminated disposables (gloves, weigh paper) in a designated, sealed hazardous waste bag.
-
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical. The following workflow outlines the necessary steps for a spill.
Caption: Workflow for responding to a chemical spill.
5.1 First Aid Measures The following first-aid measures are based on protocols for skin, eye, and respiratory irritants.[2][4][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]
Section 6: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
6.1 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
The storage class is 11 for combustible solids.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Store in a locked cabinet or area accessible only to authorized personnel.[2][5]
6.2 Disposal
-
Dispose of the compound and any contaminated materials as hazardous waste.
-
Do not empty into drains.[5]
-
All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.
References
- 1. Hit2Lead | this compound | CAS# 141068-81-7 | MFCD06659594 | BB-4028993 [hit2lead.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 7-Amino-2H-1,4-benzoxazin-3(4H)-one, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While specific research on this particular derivative is limited, the broader family of 1,4-benzoxazin-3-ones has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the synthesis, potential pharmacological activities, and mechanisms of action of this compound, drawing upon available literature for structurally related analogs to infer its potential therapeutic applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.19 g/mol | --INVALID-LINK-- |
| CAS Number | 141068-81-7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| SMILES | CN1C(=O)COC2=C1C=C(C=C2)N | --INVALID-LINK-- |
| InChI | 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | --INVALID-LINK-- |
Synthesis
A key precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, can be synthesized from 2-amino-5-nitrophenol. This intermediate then undergoes reduction of the nitro group to yield the 7-amino analog. The final step would involve selective methylation of the nitrogen at position 4.
Experimental Protocol: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one[1]
This protocol describes the reduction of the nitro-intermediate to the amino-intermediate, which would be the penultimate step in the synthesis of the target compound.
Materials:
-
7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Argon or Nitrogen gas
Procedure:
-
A suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7 g, 39.3 mmol) in 50 ml of methanol is prepared in a suitable reaction vessel.
-
The vessel is flushed with an inert gas (argon or nitrogen).
-
10% Palladium on carbon (350 mg, 5% w/w) is added to the suspension.
-
The reaction mixture is then subjected to hydrogenation.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is recrystallized from a suitable solvent system (e.g., THF/Hexane) to afford pure 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.
Proposed N-Methylation Step
The final step to obtain this compound would involve the selective methylation of the lactam nitrogen. This could potentially be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.
Methodological & Application
Application Notes and Protocols: Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the heterocyclic compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. This compound serves as a valuable building block in medicinal chemistry and drug discovery, with the benzoxazinone scaffold being present in a variety of biologically active molecules.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a robust three-step sequence. The general workflow begins with the formation of the benzoxazinone ring system, followed by N-methylation, and concludes with the reduction of a nitro group to the desired primary amine. This strategy allows for the efficient construction of the target molecule from commercially available starting materials.
Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a valuable synthetic intermediate in medicinal chemistry. Its benzoxazinone core is a privileged scaffold found in a variety of biologically active compounds. The presence of a primary aromatic amine at the 7-position provides a key functional handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 141068-81-7 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 178.19 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| SMILES | CN1C(=O)COC2=C1C=CC(N)=C2 | [1] |
| InChI | 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | [2] |
Application: Synthesis of N-Acyl and N-Sulfonyl Derivatives
The primary amino group of this compound is a versatile functional group for derivatization. Acylation and sulfonylation reactions are common strategies to introduce a wide range of functionalities, which can modulate the compound's physicochemical properties and biological activity. These derivatives have been explored for various therapeutic targets, including kinases and other enzymes.
Synthetic Workflow
The general workflow for the derivatization of this compound involves the reaction of the amino group with an appropriate acylating or sulfonylating agent.
Caption: General workflow for the synthesis of N-acyl or N-sulfonyl derivatives.
Experimental Protocols
The following protocols are representative examples of how this compound can be used in synthesis. While these protocols are for related benzoxazinone structures, they can be readily adapted for the title compound.
Protocol 1: General Procedure for N-Acylation
This protocol is adapted from the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
Materials:
-
This compound
-
Appropriate acyl chloride (e.g., benzoyl chloride) or acid anhydride
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a base such as pyridine or triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: General Procedure for N-Sulfonylation
This protocol is based on the synthesis of sulfonamide derivatives of related heterocyclic amines.
Materials:
-
This compound
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or acetonitrile.
-
Add a base such as pyridine or triethylamine (1.5 - 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Quantitative Data
The following table summarizes typical yields and characterization data for N-acylated benzoxazinone derivatives based on literature for analogous compounds.
| Derivative | Reagent | Solvent | Base | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 7-Acetamido-4-methyl-2H-1,4-benzoxazin-3(4H)-one | Acetic Anhydride | Pyridine | Pyridine | >85% (expected) | ¹H NMR: Signals for acetyl methyl protons (~2.2 ppm), aromatic protons, and benzoxazinone core protons. ¹³C NMR: Signals for amide carbonyl, aromatic carbons, and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₁H₁₂N₂O₃. |
| 7-Benzamido-4-methyl-2H-1,4-benzoxazin-3(4H)-one | Benzoyl Chloride | DCM | Triethylamine | >80% (expected) | ¹H NMR: Signals for benzoyl aromatic protons, amide NH proton, and benzoxazinone core protons. ¹³C NMR: Signals for benzoyl carbonyl, aromatic carbons, and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₆H₁₄N₂O₃. |
| 7-(Phenylsulfonamido)-4-methyl-2H-1,4-benzoxazin-3(4H)-one | Benzenesulfonyl Chloride | Pyridine | Pyridine | >75% (expected) | ¹H NMR: Signals for phenylsulfonyl aromatic protons, sulfonamide NH proton, and benzoxazinone core protons. ¹³C NMR: Signals for phenylsulfonyl aromatic carbons and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₅H₁₄N₂O₄S. |
Note: The data presented are estimations based on reactions with similar substrates. Actual results may vary.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 1,4-benzoxazin-3-one have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4] The N-acyl and N-sulfonyl derivatives synthesized from this compound can be screened for their inhibitory activity against a panel of kinases.
Example Signaling Pathway: Tyrosine Kinase Inhibition
Many benzoxazinone derivatives have been designed as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Abl tyrosine kinase.[4] Inhibition of these kinases can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazinone derivative.
Conclusion
This compound is a key building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols and data provided herein offer a starting point for researchers to explore the chemical space around this versatile intermediate in the pursuit of novel drug candidates. The adaptability of the amino functionality allows for the generation of extensive libraries for high-throughput screening and detailed SAR studies.
References
Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The benzoxazinone scaffold has been identified as a "privileged structure," meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potential as anticancer, anticonvulsant, anti-inflammatory, and lipid-lowering agents.[1][2][3][4] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with relevant experimental protocols and quantitative data.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 141068-81-7 | |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| Appearance | Solid | |
| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |
| SMILES | CN1C(=O)COC2=C1C=C(N)C=C2 |
Synthesis Protocol
A common route for the synthesis of 7-amino substituted benzoxazinones involves the reduction of the corresponding 7-nitro derivative. The following protocol is a general method adapted from the synthesis of similar compounds.[5]
Protocol 1: Synthesis of this compound
Materials:
-
4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a reaction vessel, suspend 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Carefully add 10% Palladium on carbon (typically 5-10% w/w of the starting material).
-
Securely connect the reaction vessel to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Medicinal Chemistry
The this compound scaffold serves as a versatile intermediate for the synthesis of various biologically active molecules. Key areas of investigation include oncology and neurology.
Anticancer Activity
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have demonstrated significant potential as anticancer agents.[6] The 7-amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships. For instance, derivatization of the amino group has led to compounds with potent cytotoxic effects against various cancer cell lines.
A study on 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivatives, synthesized from a 7-amino precursor, showed notable inhibitory activity against several human tumor cell lines.[6]
Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 14b | A549 (Lung) | 7.59 ± 0.31 |
| Derivative 14c | A549 (Lung) | 18.52 ± 0.59 |
Data from a study on 1,2,3-triazole derivatives of 2H-benzo[b][1][7]oxazin-3(4H)-one.[6]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in a complete cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anticonvulsant Activity
Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been explored for their potential in treating neurological disorders, particularly epilepsy.[2] A study on a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones revealed potent anticonvulsant activity in preclinical models.
Table 2: Anticonvulsant Activity of a 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivative
| Compound | Test | ED₅₀ (mg/kg) | Protective Index (PI) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | Maximal Electroshock (MES) | 31.7 | 7.2 |
The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀).[2]
Protocol 3: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
Materials:
-
Male mice (e.g., C57BL)
-
Electroshock apparatus with corneal electrodes
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., phenytoin)
Procedure:
-
Administer the test compound or vehicle to groups of mice at various doses (typically via oral or intraperitoneal injection).
-
At the time of peak effect (predetermined by pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension, which is indicative of a seizure.
-
The absence of the tonic hind limb extension is considered protection.
-
Calculate the percentage of protected mice at each dose level.
-
Determine the ED₅₀ value (the dose that protects 50% of the animals from seizures) using probit analysis.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. While data on the specific biological activities of this exact compound are limited in the public domain, the extensive research on its derivatives highlights the potential of the 7-amino-benzoxazinone core for the development of novel therapeutics, particularly in the areas of oncology and neurology. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid lowering actions of 7-(2-methylene butyryl)-(2H)-1,4-benzoxazin-3-(4H)-one derivatives in mice, rats and Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazinone synthesis [organic-chemistry.org]
Application Notes and Protocols: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in Novel Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. The 1,4-benzoxazin-3-one scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities and therapeutic potential.[1][2][3] While specific research on this compound is limited in publicly available literature, the known bioactivities of its structural analogs suggest its potential as a valuable starting point for the development of novel therapeutic agents.
This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of related compounds. It also includes generalized protocols for its synthesis and biological evaluation to guide researchers in their investigations.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| CAS Number | 141068-81-7 | |
| Appearance | Solid | |
| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | |
| SMILES | CN1C(=O)OC2=CC(N)=CC=C2C1 |
Potential Therapeutic Applications
Derivatives of the 1,4-benzoxazin-3-one core have been investigated for a variety of therapeutic applications. These findings suggest potential avenues of research for this compound.
-
Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and shown to possess anticonvulsant properties.[4][5] The most potent compound in one study, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, had an ED₅₀ value of 31.7 mg/kg in the maximal electroshock (MES) test.[4] This suggests that the 7-amino position is a key point for modification to develop anticonvulsant agents.
-
Antifungal and Antibacterial Activity: Various 1,4-benzoxazin-3-one derivatives have demonstrated significant antifungal and antibacterial activities.[2][6] For instance, certain derivatives containing a propanolamine moiety have shown inhibitory activity against Pestalotiopsis trachicarpicola and Pseudomonas syringae pv. Actinidiae.[6] Another study on derivatives with an acylhydrazone moiety reported promising activity against several plant pathogenic fungi.[2]
-
Anticancer Activity: The 1,4-benzoxazine scaffold is present in compounds that have been evaluated for their anticancer properties.[7] The structural similarity of this compound to these bioactive molecules suggests its potential as a template for the design of new anticancer agents.
-
Antiviral Activity: The broad-spectrum bioactivity of 1,4-benzoxazin-3-one derivatives also extends to antiviral applications, including activity against the tobacco mosaic virus (TMV).[6]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives. These should be considered as starting points and may require optimization.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related amino-benzoxazinones.[8]
Materials:
-
7-Nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, suspend 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one in methanol.
-
Carefully add 10% Pd/C catalyst to the suspension under a stream of inert gas.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is adapted from methods used to evaluate the antifungal activity of other 1,4-benzoxazin-3-one derivatives.[2]
Materials:
-
This compound
-
Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare PDA medium and autoclave.
-
Cool the PDA medium to 45-50 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). Also prepare a control with DMSO only.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.
-
Incubate the plates at 25-28 °C for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).
Protocol 3: Maximal Electroshock (MES) Test for Anticonvulsant Activity
This is a standard preclinical model for identifying anticonvulsant drugs, based on protocols used for similar compounds.[4]
Materials:
-
This compound
-
Male ICR mice (18-22 g)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Electroshock apparatus with corneal electrodes
Procedure:
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. Administer the vehicle to the control group.
-
At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension reflex.
-
Protection is defined as the absence of the tonic hindlimb extension reflex.
-
Calculate the percentage of protected mice at each dose level.
-
Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
Visualizations
The following diagrams illustrate a potential synthetic pathway and a hypothetical workflow for screening the bioactivity of this compound.
Caption: Generalized synthetic workflow for this compound.
Caption: High-level workflow for the biological screening of the target compound.
While direct experimental data on this compound is not extensively available in the public domain, the well-documented and diverse biological activities of the 1,4-benzoxazin-3-one scaffold make it a compound of significant interest for novel drug development. The provided application notes and generalized protocols offer a foundational framework for researchers to initiate their own investigations into the therapeutic potential of this and related molecules. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Bioactivity of Eighteen Novel 2H-1,4-Benzoxazin-3(4H)-one Containing a Propanolamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Research
Disclaimer: The following application notes and protocols are based on research conducted on the broader class of 1,4-benzoxazin-3-one derivatives. While "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" belongs to this class, the specific efficacy and optimal protocols for this particular compound have not been extensively reported in publicly available literature. Therefore, the information provided should be considered a general guideline and must be validated through specific experimental work.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazinoid family. Benzoxazinoids are a class of naturally occurring compounds found in various plants, particularly in grasses, that exhibit a wide range of biological activities. In the context of agrochemical research, derivatives of 1,4-benzoxazin-3-one have demonstrated potential as antifungal, insecticidal, and herbicidal agents.[1][2][3][4] This document provides an overview of the potential applications and suggested experimental protocols for evaluating the agrochemical potential of this compound.
Potential Agrochemical Applications
Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:
-
Fungicide: Derivatives of 1,4-benzoxazin-3-one have shown significant activity against a variety of plant pathogenic fungi.[1][3][5]
-
Insecticide: Benzoxazinoids can act as antifeedants and toxins to various insect pests.[2][6]
-
Herbicide: Certain benzoxazinone derivatives have exhibited pre-emergent herbicidal activity.[4][7]
Quantitative Data Summary (Based on Related Compounds)
The following tables summarize the biological activity of various 1,4-benzoxazin-3-one derivatives against different target organisms. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound/Derivative | Target Fungus | EC50 (µg/mL) | Reference |
| 5L | Gibberella zeae | 20.06 | [1] |
| 5o | Gibberella zeae | 23.17 | [1] |
| 5q | Pellicularia sasakii | 26.66 | [1] |
| 5s | Phytophthora infestans | 15.37 | [1] |
| 5p | Capsicum wilt | 26.76 | [3] |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | Rhizoctonia solani | <200 (complete inhibition) | [5] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | Phythophtora cactorum | <100 (complete inhibition) | [5] |
Table 2: Insecticidal Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound/Derivative | Target Insect | Activity | LD50 | Reference |
| DIMBOA-Glc | Metopolophium dirhodum | Decreased survival and fecundity | 5.6 mM | [6] |
| HDMBOA-Glc | Metopolophium dirhodum | Decreased survival and fecundity | 1 mM | [6] |
Table 3: Herbicidal Activity of 1H-2,3-Benzoxazine Derivatives
| Compound/Derivative | Target Weed | Activity | Dosage (kg a.i./ha) | Reference |
| 4-(3-chloro-4-fluorophenyl)-1H-2,3-benzoxazine (23) | Echinochloa crus-galli, Digitaria ciliaris | Strong pre-emergence | 1.0 | [4] |
| 4-(3-bromo-4-fluorophenyl)-6-fluoro-1H-2,3-benzoxazine (34) | Echinochloa crus-galli, Digitaria ciliaris | Strong pre-emergence | 1.0 | [4] |
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from the mycelium growth rate method.[1]
Objective: To determine the inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.
Materials:
-
This compound
-
Target fungal strains (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
-
Positive control (e.g., Hymexazol, Carbendazim)
-
Negative control (DMSO)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.
-
Preparation of Test Plates:
-
Autoclave PDA medium and cool to 50-60°C.
-
Add the stock solution of the test compound to the PDA medium to achieve final concentrations to be tested (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare plates with the positive and negative controls.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Fungal Inoculation:
-
From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each prepared PDA plate.
-
-
Incubation: Incubate the plates at 25 ± 1°C in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the negative control
-
dt = average diameter of the fungal colony in the treatment
-
-
-
EC50 Determination: The effective concentration for 50% inhibition (EC50) can be determined by probit analysis of the inhibition data.
Insecticidal Activity Assay (Diet Incorporation Method)
This protocol is a general method for assessing the effect of a test compound on insect survival and development.[6]
Objective: To evaluate the toxicity and/or antifeedant effects of this compound on a target insect pest.
Materials:
-
This compound
-
Target insect species (e.g., larvae of a lepidopteran pest)
-
Artificial diet for the target insect
-
Solvent (e.g., acetone or ethanol)
-
Small containers or multi-well plates for rearing individual insects
-
Positive control (a known insecticide)
-
Negative control (solvent only)
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution.
-
Diet Preparation:
-
Prepare the artificial diet according to the standard procedure for the target insect.
-
While the diet is cooling but still liquid, add the stock solution of the test compound to achieve the desired final concentrations. Ensure thorough mixing.
-
Prepare control diets with the solvent only (negative control) and with the positive control insecticide.
-
Dispense the diet into individual rearing containers and allow it to solidify.
-
-
Insect Infestation:
-
Select healthy, uniform-sized larvae of the target insect.
-
Place one larva in each container with the prepared diet.
-
-
Incubation: Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod) suitable for their development.
-
Data Collection:
-
Record larval mortality at regular intervals (e.g., 24, 48, 72, 96 hours).
-
Other parameters to measure may include larval weight gain, developmental time to pupation, and adult emergence.
-
-
LD50 Determination: The lethal dose for 50% of the population (LD50) can be calculated from the mortality data using probit analysis.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound is not yet elucidated. However, based on studies of related benzoxazinoids, the following mechanisms are plausible:
-
Antifungal Action: Benzoxazinoids are known to disrupt the cell membrane and cell wall integrity of fungi. This can lead to the leakage of cellular contents and ultimately cell death.[8]
-
Insecticidal Action: In insects, benzoxazinoids can act as toxins or feeding deterrents. They may interfere with key physiological processes or bind to target proteins, leading to toxicity. As antifeedants, they make the plant material unpalatable to the insects.[2]
Visualizations
General Experimental Workflow for Agrochemical Screening
Caption: Agrochemical screening workflow.
Hypothesized Antifungal Mechanism of Action
Caption: Hypothesized antifungal action.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of 1,4-benzoxazin-3-one derivatives from maize on survival and fecundity of Metopolophium dirhodum (Walker) on artificial diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of benzoxazinoids affecting the growth and development of Fusarium oxysporum f. sp. fabae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays using "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one"
For Research Use Only
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. The benzoxazinone core is found in a variety of biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. Compounds with the 1,4-benzoxazin-3-one skeleton have been investigated for a range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. However, it is crucial to distinguish this compound from the structurally similar but functionally distinct fluorescent probe, 7-amino-4-methylcoumarin (AMC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 141068-81-7 | [1] |
| Appearance | Solid | [1] |
| InChI Key | JVYJTIARQJQCKK-UHFFFAOYSA-N | [1] |
Putative Biological Activity
While specific cell-based assay protocols for this compound are not currently established in the scientific literature, the broader class of 1,4-benzoxazin-3-one derivatives has been the subject of various biological investigations. These studies can provide a basis for designing future cell-based assays for this specific compound.
Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit:
-
Antifungal Activity: Several studies have demonstrated the efficacy of 1,4-benzoxazin-3-one derivatives against various fungal pathogens.[2][3] This suggests potential applications in the development of novel antifungal agents.
-
Anticancer Activity: Certain benzoxazinone derivatives have been shown to inhibit the growth of cancer cell lines.[4] For example, some derivatives act as PI3K/mTOR dual inhibitors, a key signaling pathway in cancer progression.[4]
-
Antimicrobial Activity: The benzoxazinone scaffold has been explored for its antibacterial properties, with some derivatives showing promising activity against various bacterial strains.
-
Anti-inflammatory and Analgesic Activity: Modifications of the benzoxazinone structure have led to compounds with anti-inflammatory and pain-reducing effects.
Proposed Cell-Based Assays
Based on the known biological activities of the 1,4-benzoxazin-3-one class, the following cell-based assays could be developed to investigate the potential of this compound.
Antifungal Susceptibility Assay
This protocol is a general guideline for testing the antifungal activity of the compound against a model fungal species, such as Candida albicans or Aspergillus fumigatus.
Experimental Workflow:
Caption: Workflow for determining the antifungal activity of the compound.
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the selected fungal strain on an appropriate agar medium.
-
Harvest the fungal cells and suspend them in a suitable broth (e.g., RPMI-1640).
-
Adjust the cell density to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Compound:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired test concentrations.
-
-
Microplate Assay:
-
Add 100 µL of each compound dilution to the wells of a 96-well microplate.
-
Include positive (fungus only) and negative (medium only) controls.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 35°C for C. albicans) for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for fungal growth or measure the optical density at 600 nm (OD₆₀₀).
-
Alternatively, a metabolic indicator such as resazurin can be used to assess cell viability.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Cancer Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa or MCF-7).
Signaling Pathway Context (Hypothetical):
If the compound were to act as a PI3K/mTOR inhibitor, it would interfere with a central signaling pathway that promotes cell growth, proliferation, and survival.
Caption: Hypothetical inhibition of the PI3K/mTOR pathway.
Protocol:
-
Cell Culture:
-
Culture the chosen cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the compound dilutions.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Summary and Future Directions
Currently, there is a lack of published data on the use of this compound in cell-based assays. The protocols provided here are based on the known activities of the broader benzoxazinone class of compounds and serve as a starting point for future research. Further investigation is required to determine the specific biological activities and potential mechanisms of action of this compound. It is also essential to investigate its fluorescent properties to ascertain if it can be utilized as a fluorescent probe, similar to the structurally related coumarin compounds.
References
- 1. This compound DiscoveryCPR 141068-81-7 [sigmaaldrich.com]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejppri.eg.net [ejppri.eg.net]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Kinase Inhibitor Screening using 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.[1] This document provides a comprehensive guide to the initial screening and evaluation of novel compounds as potential kinase inhibitors, using the hypothetical molecule "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" as an example. We will detail a general workflow, present standardized protocols for key assays, and provide templates for data presentation and visualization of relevant signaling pathways.
The Kinase Inhibitor Screening Cascade
The evaluation of a potential kinase inhibitor is a multi-step process designed to ascertain its potency, selectivity, and cellular activity.[1] The process begins with broad, high-throughput biochemical assays to identify initial "hits" and progresses to more complex cell-based assays to validate these findings in a biologically relevant context.[3]
Caption: A generalized workflow for kinase inhibitor discovery and validation.
Data Presentation: Quantifying Inhibitory Activity
A primary goal of kinase inhibitor screening is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of a specific kinase's activity.[1][4] This data is crucial for comparing the potency of different compounds.[4] To assess selectivity, the compound is screened against a broad panel of kinases.[1] The results are typically presented in a tabular format.
Table 1: Hypothetical Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |
| EGFR | 15 | ADP-Glo™ | 10 µM (Km) |
| VEGFR2 | 250 | TR-FRET | 25 µM (Km) |
| PDGFRβ | 480 | ADP-Glo™ | 50 µM (Km) |
| c-Kit | 1,200 | ADP-Glo™ | 100 µM (Km) |
| SRC | >10,000 | TR-FRET | 15 µM (Km) |
| ABL1 | >10,000 | ADP-Glo™ | 10 µM (Km) |
| PKA | >10,000 | ADP-Glo™ | 10 µM (Km) |
| CDK2 | >10,000 | TR-FRET | 50 µM (Km) |
Note: Data is hypothetical and for illustrative purposes only. Performing assays at the ATP concentration equivalent to the Michaelis constant (Km) for each kinase allows for a more direct comparison of inhibitor affinity (Ki).[5]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a test compound using a universal, luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.[2] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2]
Objective: To determine the in-vitro potency (IC50) of "this compound" against a target kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), ultrapure
-
Test Compound: this compound
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing EGFR and Poly(Glu, Tyr) substrate in reaction buffer).
-
To initiate the reaction, add 5 µL of a 2X ATP solution (prepared in reaction buffer at a concentration equal to the Km for EGFR).
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[2] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin components to produce a light signal.[2] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all measurements.
-
Normalize the data by setting the vehicle control (100% activity) and high concentration inhibitor control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]
-
Protocol 2: Cell-Based Target Engagement Assay
After a compound shows potency in a biochemical assay, it is crucial to confirm its activity in a cellular context.[3] Cellular assays can measure if the compound can cross the cell membrane and inhibit the phosphorylation of the target kinase's downstream substrate.[7]
Objective: To determine the cellular potency of "this compound" by measuring the inhibition of EGFR phosphorylation in a human cancer cell line (e.g., A431).
Materials:
-
A431 cells (human epidermoid carcinoma, high EGFR expression)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound: this compound
-
Epidermal Growth Factor (EGF), human recombinant
-
Phospho-EGFR (Tyr1068) and Total EGFR antibodies
-
Cell lysis buffer and protease/phosphatase inhibitor cocktails
-
Reagents for Western Blotting or a quantitative ELISA-based method
Procedure:
-
Cell Culture and Plating: Plate A431 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound (or vehicle control) for 2 hours.
-
Kinase Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Aspirate the medium and lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phosphorylation:
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated EGFR (pEGFR) and total EGFR using Western Blot or a sandwich ELISA.
-
-
Data Analysis:
-
Quantify the band intensity (Western Blot) or absorbance/fluorescence (ELISA) for pEGFR.
-
Normalize the pEGFR signal to the total EGFR signal for each sample.
-
Plot the normalized pEGFR signal against the log of the inhibitor concentration and fit the curve to determine the cellular IC50 (often referred to as EC50).
-
Signaling Pathway Visualization
Understanding the signaling pathway in which the target kinase operates is essential for predicting the biological consequences of its inhibition.[8] EGFR is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways like the RAS-RAF-MEK-ERK (MAPK) cascade, which promotes cell proliferation.[9][10] An inhibitor targeting EGFR would block this signal transmission.
Caption: Inhibition of the EGFR-MAPK signaling pathway by a model compound.
Conclusion
The process of screening and validating a novel kinase inhibitor requires a systematic approach combining biochemical and cell-based assays. By following standardized protocols for determining potency and selectivity, researchers can effectively evaluate candidate molecules like "this compound". This structured framework enables the identification of promising lead compounds for further preclinical and clinical development, ultimately contributing to the discovery of new targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antimicrobial Studies of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] The scaffold of 1,4-benzoxazin-3-one is of significant interest in medicinal chemistry for the development of new therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial potential of a specific derivative, 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . While extensive research on this particular derivative is ongoing, the provided protocols are based on established methodologies for evaluating novel antimicrobial compounds and data from closely related benzoxazinone analogs.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 141068-81-7[4] |
| Molecular Formula | C₉H₁₀N₂O₂[4] |
| Molecular Weight | 178.19 g/mol [4] |
| Structure | |
Antimicrobial Spectrum (Hypothetical Data)
The following tables present hypothetical antimicrobial susceptibility data for this compound against a panel of common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 128 |
| Candida albicans | ATCC 90028 | Fungus | 32 |
Table 2: Zone of Inhibition Diameters for this compound (100 µ g/disc )
| Microorganism | Strain | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 18 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 14 |
| Escherichia coli | ATCC 25922 | Gram-negative | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 8 |
| Candida albicans | ATCC 90028 | Fungus | 15 |
Postulated Mechanism of Action
The precise mechanism of action for this compound is yet to be fully elucidated. However, based on studies of other antimicrobial compounds and the general reactivity of the benzoxazinone core, a plausible mechanism involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. One potential target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include wells for a positive control (microorganism and broth without compound), a negative control (broth only), and a solvent control (microorganism, broth, and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Agar Disc Diffusion Assay for Zone of Inhibition
This method is a qualitative screening for antimicrobial activity.[5][6][7]
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
Sterile swabs
-
Positive control antibiotic discs
-
Solvent control discs
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Disc Preparation: Aseptically apply a known amount of the test compound solution onto sterile filter paper discs and allow the solvent to evaporate.
-
Disc Application: Place the prepared discs, along with positive and solvent control discs, onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Caption: Workflow for the agar disc diffusion assay.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the antimicrobial evaluation of this compound. While the presented quantitative data is hypothetical, it serves as a practical guide for researchers. The benzoxazinone scaffold holds considerable promise for the development of novel antimicrobial agents, and rigorous, standardized testing as outlined in this document is crucial for advancing these compounds through the drug discovery pipeline. Further studies are warranted to establish the in vivo efficacy and safety profile of this compound.
References
- 1. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound DiscoveryCPR 141068-81-7 [sigmaaldrich.com]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one as a Fluorescent Probe Precursor
Introduction to Benzoxazinone-Based Fluorescent Probes
The 1,4-benzoxazin-3(4H)-one scaffold is a promising heterocyclic system for the development of fluorescent probes. Its derivatives are known for their applications in medicinal chemistry and materials science. The presence of an amino group at the 7-position, as in 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, offers a key functional handle for derivatization. This amino group can be readily modified to incorporate recognition moieties for specific analytes, transforming the core structure into a "turn-on" or "turn-off" fluorescent sensor.
The fluorescence of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1] The inherent fluorescence of the benzoxazinone core can be quenched by a recognition unit, and upon interaction with the target analyte, this quenching is relieved, leading to a "turn-on" fluorescence response.
Potential Applications
Based on analogous structures, fluorescent probes derived from this compound are anticipated to be valuable for:
-
Bioimaging of Biologically Relevant Species: Detecting metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺), reactive oxygen species (ROS), and biothiols (e.g., cysteine, glutathione).[2][3]
-
Enzyme Activity Assays: Designing fluorogenic substrates for various enzymes, where cleavage of a specific bond by the enzyme releases the fluorescent benzoxazinone core.
-
Drug Delivery and Theranostics: Developing systems where the release of a therapeutic agent is monitored by a change in fluorescence.
-
Environmental Monitoring: Detecting pollutants and contaminants in environmental samples.
Quantitative Data of Analogous Fluorescent Probes
The following tables summarize the photophysical and performance data of representative fluorescent probes based on 7-hydroxybenzoxazinone and 7-aminocoumarin scaffolds, which serve as close analogs.
Table 1: Photophysical Properties of a 7-Hydroxybenzoxazinone-Based Probe for Biothiols
| Property | Value | Reference |
| Excitation Wavelength (λex) | 405 nm | [3] |
| Emission Wavelength (λem) | 540 nm | [3] |
| Stokes Shift | 155 nm | [3] |
| Fluorescence Enhancement (upon reaction with GSH) | up to 70-fold | [3] |
| Detection Limit for GSH | 14.5 nM | [3] |
| Detection Limit for Cys | 17.5 nM | [3] |
| Detection Limit for Hcy | 80.0 nM | [3] |
Table 2: Photophysical Properties of 7-Aminocoumarin Derivatives
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| 7-Aminocoumarin | 351 nm | 430 nm | - | - | |
| 7-Amino-4-methylcoumarin (AMC) | 345 nm | 445 nm | - | - | |
| 7-(Diethylamino)coumarin-3-carboxamide derivative | - | - | 0.36 | THF | [4] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and application of fluorescent probes based on the 7-amino-benzoxazinone scaffold, adapted from methodologies for analogous compounds.
General Synthesis of a "Turn-On" Fluorescent Probe for a Specific Analyte
This protocol describes a general strategy for synthesizing a fluorescent probe from this compound by attaching a recognition moiety that quenches fluorescence until it reacts with the target analyte.
Workflow for Probe Synthesis:
Caption: General workflow for synthesizing a fluorescent probe.
Materials:
-
This compound
-
Recognition moiety with a reactive group (e.g., a carboxylic acid or sulfonyl chloride) and a quencher
-
Coupling agents (e.g., EDC/NHS for amide coupling)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Base (e.g., triethylamine or DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the recognition moiety (1.1 equivalents) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Reaction:
-
For amide coupling: Add the coupling agents (e.g., EDC, 1.5 equivalents; NHS, 1.5 equivalents) and a base (e.g., triethylamine, 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.
-
Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Fluorescence Spectroscopy
This protocol outlines the steps to characterize the photophysical properties of the synthesized probe and its response to the target analyte.
Materials:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution
-
Buffer solution (e.g., PBS, pH 7.4)
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Fluorescence Measurement of the Probe: Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
Titration with Analyte: Add increasing concentrations of the analyte to the probe solution and record the fluorescence emission spectrum after each addition. Allow for an appropriate incubation time for the reaction to complete.
-
Selectivity Test: Repeat the fluorescence measurement with other potentially interfering species to assess the selectivity of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and dynamic range.
Cell Culture and Bioimaging
This protocol provides a general method for using the fluorescent probe for imaging in living cells.
Workflow for Cellular Imaging:
References
- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocols for the Quantification of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed methods are based on established analytical techniques for structurally similar aromatic amines and benzoxazinone derivatives and require validation for this specific analyte.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis and quantification in bulk materials and simple matrices.
-
LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices such as plasma and tissue homogenates.
The selection of the appropriate method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method outlines a reverse-phase HPLC approach for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Based on similar aromatic amine structures, a wavelength in the range of 254-280 nm is a suitable starting point.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Expected Quantitative Data (HPLC-UV)
The following table summarizes the typical performance characteristics that would be expected from a validated HPLC-UV method. These values are illustrative and must be determined experimentally.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis, an LC-MS/MS method is recommended.[2]
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar, stable isotope-labeled compound is recommended.
2. LC and MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A rapid gradient tailored for fast analysis, e.g., 5% B to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
3. MRM Transition Optimization:
-
The precursor ion ([M+H]⁺) for this compound (Molecular Weight: 178.19 g/mol ) is expected at m/z 179.2.
-
Product ions need to be determined by infusing a standard solution and performing a product ion scan. Characteristic fragmentation patterns for benzoxazinones can be used as a starting point.[2] Two specific precursor-to-product ion transitions should be selected for quantification and confirmation.
4. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations suitable for LC-MS/MS sensitivity.
-
Sample Preparation (e.g., for plasma):
-
Protein precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Expected Quantitative Data (LC-MS/MS)
The following table presents anticipated performance characteristics for a validated LC-MS/MS method. These are representative values and require experimental verification.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one".
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
The most common methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My compound is showing significant tailing during silica gel column chromatography. What could be the cause and how can I resolve it?
Tailing is a common issue when purifying amines on silica gel. The basic amino group of your compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks. To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base like triethylamine (TEA) (typically 0.1-2%) or a solution of ammonia in methanol can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[1]
-
Use an alternative stationary phase: Consider using amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[1] Alumina (neutral or basic) can also be a suitable alternative to silica gel.
Q3: I am having difficulty finding a suitable solvent system for the recrystallization of my compound. What are some good starting points?
For benzoxazinone derivatives, a combination of a solvent in which the compound is soluble at high temperatures and a solvent in which it is poorly soluble at low temperatures is often effective. Based on protocols for similar compounds, a good starting point for this compound is a mixture of tetrahydrofuran (THF) and hexane. A ratio of 1:5 (THF:Hexane) has been reported for a similar compound.[2] Other potential solvent systems to screen include ethanol, methanol, ethyl acetate, and mixtures of these with water or alkanes.
Q4: My purified compound appears to be degrading over time. Are there any stability issues I should be aware of?
Some benzoxazinone derivatives can be susceptible to ring-opening, especially in the presence of nucleophiles or under harsh pH conditions. It is advisable to store the purified compound in a cool, dry, and dark place. If you suspect instability during purification, avoid prolonged exposure to acidic or basic conditions and use milder purification techniques where possible.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve even at boiling. | Incorrect solvent choice (compound is insoluble). | - Try a more polar solvent or a different solvent mixture. - Increase the volume of the solvent. |
| Compound oils out instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Use a lower-boiling point solvent. - Add a small seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Cool the crystallization mixture for a longer period or at a lower temperature. - Minimize the amount of solvent used for dissolution. - Pre-heat the funnel and filter paper for hot filtration. |
| Purified compound is still impure. | - Impurities have similar solubility to the product. - Inefficient removal of mother liquor. | - Perform a second recrystallization. - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. - Consider purification by column chromatography. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol). |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | - Decrease the polarity of the eluent (e.g., increase the percentage of hexane or dichloromethane). |
| Poor separation of the compound from impurities. | - Inappropriate mobile phase. - Column overloading. | - Screen different solvent systems using Thin Layer Chromatography (TLC) to optimize selectivity. - Use a shallower gradient or isocratic elution. - Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the compound spot/peak. | Strong interaction of the basic amine with the acidic silica gel. | - Add 0.1-2% triethylamine (TEA) or another volatile base to the mobile phase.[1] - Use amine-functionalized silica gel or alumina as the stationary phase.[1] |
| Compound appears to be decomposing on the column. | The compound is unstable on silica gel. | - Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with the mobile phase containing a base. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general starting point for the recrystallization of "this compound". Optimization may be required.
-
Dissolution: In a suitable flask, dissolve the crude compound in a minimum amount of hot tetrahydrofuran (THF).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot solution, slowly add hexane (an anti-solvent) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold THF/hexane mixture (e.g., 1:5 ratio).
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Starting Condition |
| Solvent System | Tetrahydrofuran (THF) / Hexane |
| Approximate Ratio (v/v) | 1:5 (THF:Hexane)[2] |
| Temperature | Dissolve in hot THF, cool to 0-4 °C |
Protocol 2: Silica Gel Column Chromatography
This protocol is a general guideline. The optimal mobile phase should be determined by Thin Layer Chromatography (TLC) beforehand.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. For this class of compounds, a ratio of 5:1 (n-hexane:ethyl acetate) has been reported for TLC analysis of similar structures.[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound. To counteract tailing, add 0.5-1% triethylamine (TEA) to the mobile phase.
-
Column Packing: Pack a chromatography column with silica gel (230-400 mesh) using the chosen mobile phase (without the higher polarity component if using a gradient).
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. If a gradient is needed, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) or Amine-functionalized Silica Gel |
| Mobile Phase | n-Hexane / Ethyl Acetate with 0.5-1% Triethylamine (TEA) |
| Initial Mobile Phase Ratio | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting tailing in silica gel chromatography.
References
"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage of solutions, use of amber vials at -20°C is advisable. For long-term storage, aliquoting solutions and storing at -80°C can prevent degradation from repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
Based on the properties of similar benzoxazinone derivatives, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective solvents.[2] For aqueous buffers, solubility may be limited. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect biological assays.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
Benzoxazinone structures can be susceptible to hydrolysis, particularly at extreme pH values, which can lead to the opening of the oxazine ring. The amino group may also be prone to oxidation. Degradation can be accelerated by exposure to high temperatures, strong acids or bases, oxidizing agents, and UV light.[3][4]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify Storage: Confirm that the compound has been stored at the recommended 2-8°C, protected from light and moisture. 2. Fresh Solutions: Prepare fresh solutions for each experiment from solid material. Avoid using old stock solutions. 3. Solvent Purity: Ensure the solvent used for dissolution is of high purity and anhydrous, as contaminants can promote degradation. 4. pH of Medium: Check the pH of your experimental buffer. Extreme pH can cause hydrolysis. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Presence of degradation products or impurities. | 1. Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in confirming if the unexpected peaks correspond to degradants. 2. Purity Check: Re-evaluate the purity of your starting material using a suitable analytical method. 3. Blank Run: Run a blank sample (solvent and matrix without the compound) to rule out contamination from the solvent or sample matrix. |
| Poor solubility in aqueous buffers. | The compound is inherently hydrophobic. | 1. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is low and does not affect your assay. 2. pH Adjustment: Investigate the effect of pH on solubility. The amino group may be protonated at lower pH, potentially increasing aqueous solubility. 3. Use of Surfactants: For in vitro assays, a low concentration of a non-ionic surfactant (e.g., Tween® 80) may aid in solubilization, but check for compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.[4][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Illustrative Data from a Forced Degradation Study (Hypothetical)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | 4.8 min |
| 0.1 M NaOH (60°C, 24h) | 25.8% | 3 | 3.5 min |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 | 6.2 min |
| Thermal (Solid, 105°C, 48h) | 2.1% | 1 | 7.1 min |
| Photolytic (UV, 24h) | 5.6% | 2 | 5.9 min |
Visualizations
Logical Workflow for Troubleshooting Purity Issues
Caption: A logical workflow for identifying the source of unexpected peaks in chromatographic analysis.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the hypothetical inhibitory action of the compound on a cellular signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ejppri.eg.net [ejppri.eg.net]
- 3. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" solubility issues in biological buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in biological buffers. The recommendations are based on the general properties of benzoxazinone derivatives and best practices for handling poorly water-soluble compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound (MW: 178.19 g/mol ) is not extensively published, compounds with a similar benzoxazinone core are known to be hydrophobic and exhibit poor solubility in aqueous solutions.[1][2] They are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] For instance, a structurally related compound, 7-amino-4-methylcoumarin, is soluble in DMSO at approximately 3 mg/mL but shows a significant drop in solubility to as low as 0.02 mg/mL when diluted into PBS.[4] Therefore, it is anticipated that this compound will follow a similar pattern.
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. Why does this happen and how can I prevent it?
This is a common issue for hydrophobic compounds.[5] The organic solvent (DMSO) can hold a high concentration of the compound, but when this stock is diluted into an aqueous buffer, the compound's concentration may exceed its aqueous solubility limit, causing it to precipitate.
To prevent precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Optimize Dilution Protocol: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.[6] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Use Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final buffer can increase solubility.[7][8] However, be mindful that high concentrations of solvents like DMSO can affect biological assays.[5]
-
Gentle Warming or Sonication: Briefly warming the solution to 37°C or using a sonicator after dilution can help redissolve small amounts of precipitate.[6] Ensure this is compatible with your assay components.
Q3: What is the maximum recommended concentration of DMSO in a biological experiment?
The tolerance for DMSO varies significantly between cell types and assay systems. A general guideline is to keep the final concentration of DMSO below 1% (v/v), and ideally below 0.5%, to minimize artifacts and cytotoxicity.[6] It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your experiment.
Q4: How can I systematically improve the solubility of this compound for my experiments?
Improving solubility often requires a multi-faceted approach.[9]
-
pH Adjustment: If the compound has ionizable groups (like the amino group), adjusting the pH of the buffer can increase solubility. The amino group suggests the compound is basic; therefore, lowering the pH of the buffer should lead to the formation of a more soluble protonated form.
-
Use of Excipients: Surfactants (e.g., Tween-80, Pluronic F-68) can be used at low concentrations to form micelles that encapsulate the hydrophobic compound.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1][7]
Section 2: Troubleshooting Guides
Problem: Compound Precipitation Observed Upon Dilution
If you observe cloudiness, haziness, or visible precipitate after diluting your stock solution, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Amino-4-methylcoumarin | CAS 26093-31-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. jetir.org [jetir.org]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Overcoming "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yields in the synthesis of this compound?
A1: Low yields in the synthesis of this and related heterocyclic compounds can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. It's advisable to perform small-scale trial reactions to determine the optimal parameters.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to unwanted side reactions and incomplete conversion. Ensure high-purity reagents and dry solvents are used, especially for moisture-sensitive steps.[1]
-
Atmospheric Moisture and Oxygen: Certain intermediates in the synthesis may be sensitive to air and moisture. Employing an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and lower yields.
-
Product Decomposition: The benzoxazinone ring can be susceptible to degradation under harsh reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product decomposition.[2]
Q2: My purified product appears to be degrading over time. What are the stability issues with this compound?
A2: Benzoxazinone derivatives can exhibit stability issues, particularly hydrolysis of the lactone ring. The stability is often pH-dependent. It is recommended to store the compound as a dry solid in a cool, dark, and dry place. For solutions, using aprotic solvents and avoiding acidic or basic conditions can help minimize degradation. The presence of the amino group might also make the compound susceptible to oxidation.
Q3: I am observing unexpected peaks in the NMR spectrum of my compound. What are some potential artifacts?
A3: Unexpected NMR peaks could arise from several sources:
-
Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol) are a frequent source of extraneous peaks.
-
Water: A broad singlet is often observed for water, and its chemical shift can vary depending on the solvent and temperature.
-
Side Products or Intermediates: Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts. For instance, incomplete N-methylation would result in signals corresponding to the 7-amino-2H-1,4-benzoxazin-3(4H)-one precursor.
-
Rotational Isomers (Rotamers): Amides can exhibit restricted rotation around the C-N bond, leading to the appearance of two sets of signals for the same compound. This is a known phenomenon in NMR spectroscopy.
Q4: The mass spectrum of my product shows multiple fragments. What are the expected fragmentation patterns for this compound?
-
Loss of CO: A neutral loss of 28 Da is a common fragmentation for lactones and amides.
-
Loss of CH3: Cleavage of the N-methyl group can result in a fragment with a loss of 15 Da.
-
Ring Cleavage: The benzoxazinone ring can undergo various cleavage patterns. A common fragmentation for similar structures involves the loss of the C2 and C3 atoms with their substituents.
Troubleshooting Guides
Guide 1: Low Yield in Synthesis
This guide provides a systematic approach to troubleshooting low reaction yields.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Suboptimal reaction temperature or time. | Optimize temperature and reaction time by running small-scale experiments and monitoring progress by TLC or LC-MS. |
| Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalysts. Ensure proper activation if required. | |
| Poor mixing in a heterogeneous reaction. | Increase the stirring rate or consider using a mechanical stirrer for viscous mixtures. | |
| Formation of multiple byproducts | Incorrect reaction temperature (too high). | Lower the reaction temperature. Add reagents dropwise to control exothermic reactions. |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Side reactions due to air or moisture. | Conduct the reaction under an inert atmosphere (N2 or Ar) using dry solvents and glassware. | |
| Product loss during workup/purification | Product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent. Saturate the aqueous layer with brine to decrease the polarity. |
| Product degradation on silica gel. | Consider using a less acidic stationary phase like alumina for chromatography or alternative purification methods like recrystallization or preparative HPLC. | |
| Product is volatile. | Be cautious during solvent removal under reduced pressure (rotoevaporation). Use a cold trap and avoid excessive heating.[2] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Guide 2: Product Purity Issues
This guide addresses common challenges in obtaining a pure product.
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity after column chromatography | Impurity co-elutes with the product. | Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina, C18). Preparative HPLC can offer better resolution. |
| Tailing of the product on the silica gel column. | Add a small amount of a basic modifier like triethylamine to the eluent to improve the peak shape of basic compounds. | |
| Product discoloration (e.g., turning brown) | Oxidation of the amino group. | Handle the compound under an inert atmosphere. Store in a dark container. Consider using antioxidants during storage if compatible with downstream applications. |
| Presence of colored impurities. | Recrystallization can be an effective method for removing colored impurities. Activated carbon treatment of a solution of the crude product can also be attempted. | |
| Inseparable mixture of product and starting material | Incomplete reaction. | Increase the reaction time or temperature. Add a slight excess of one of the reagents. |
| Reversible reaction. | If the reaction is reversible, try to remove a byproduct to drive the equilibrium towards the product side. |
Purification Strategy Decision Tree
Caption: A decision tree for selecting an appropriate purification strategy.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the unmethylated analog and general N-methylation procedures.
Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one
-
To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add ethyl bromoacetate dropwise at room temperature and then heat the reaction mixture to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one.
Step 2: Reduction of the Nitro Group to Synthesize 7-amino-2H-1,4-benzoxazin-3(4H)-one
-
Suspend the 7-nitro-2H-1,4-benzoxazin-3(4H)-one in a solvent such as methanol or ethanol.
-
Add a catalyst, for example, 10% Palladium on carbon.[3]
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Step 3: N-methylation to Yield this compound
-
Dissolve the 7-amino-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent like DMF or THF.
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Add a methylating agent, for example, methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it to get the crude product.
-
Purify the crude product by column chromatography or recrystallization.
General Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 2: HPLC Purification of Aromatic Amines
This is a general protocol that can be adapted for the purification of this compound.
| Parameter | Recommendation |
| Column | Reversed-phase C18 column. |
| Mobile Phase | A gradient of water and acetonitrile or methanol is commonly used. |
| Modifier | To improve peak shape for basic compounds, a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can be added to the mobile phase. |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy). |
| Sample Preparation | Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter before injection. |
Note: The optimal conditions will need to be determined empirically for this specific compound.
References
Technical Support Center: Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
A common route to synthesize substituted benzoxazinones involves the cyclization of an appropriate aminophenol derivative. For the target molecule, this compound, a plausible synthetic pathway starts from 2-amino-5-nitrophenol. This pathway involves N-methylation, chloroacetylation, cyclization, and finally, reduction of the nitro group.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 2-amino-5-nitrophenol. This allows for the introduction of the amino group at the 7-position after the formation of the benzoxazinone ring.
Q2: What are the key steps in the synthesis of the target molecule from 2-amino-5-nitrophenol?
The key synthetic transformations are:
-
N-methylation: Introduction of a methyl group on the amino functionality of 2-amino-5-nitrophenol.
-
Chloroacetylation: Acylation of the secondary amine with chloroacetyl chloride.
-
Intramolecular Cyclization: Formation of the benzoxazinone ring via an intramolecular Williamson ether synthesis.
-
Nitro Group Reduction: Reduction of the nitro group to the desired primary amine at the 7-position.
Q3: Which reagents are typically used for the nitro group reduction in the final step?
Commonly used reagents for the reduction of an aromatic nitro group to an amine include:
-
Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.
-
Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source like H₂ gas or ammonium formate.
-
Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low yield during N-methylation of 2-amino-5-nitrophenol.
| Possible Cause | Suggested Solution |
| Over-methylation (quaternary ammonium salt formation) | Use a milder methylating agent or carefully control the stoichiometry of the methylating agent (e.g., use 1.0-1.1 equivalents of methyl iodide or dimethyl sulfate). |
| Poor solubility of the starting material | Select a suitable solvent system that dissolves 2-amino-5-nitrophenol. A mixture of polar aprotic solvents like DMF or DMSO with a less polar co-solvent might be effective. |
| Inappropriate base | Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine without competing in the reaction. |
Problem 2: Incomplete chloroacetylation.
| Possible Cause | Suggested Solution |
| Deactivation of the amine by the nitro group | The electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the amine. Perform the reaction at a slightly elevated temperature or use a more reactive acylating agent. Ensure the reaction is carried out under anhydrous conditions. |
| Hydrolysis of chloroacetyl chloride | Use freshly distilled chloroacetyl chloride and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Insufficient base | Use a suitable base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction and drive the equilibrium towards the product. |
Problem 3: Low yield or failure of the intramolecular cyclization.
| Possible Cause | Suggested Solution |
| Weak base | A strong base is typically required to deprotonate the phenolic hydroxyl group to initiate the intramolecular Williamson ether synthesis. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Steric hindrance | If there is significant steric hindrance around the reacting centers, the reaction may require higher temperatures or longer reaction times. |
| Side reactions | Intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway. |
Problem 4: Incomplete reduction of the nitro group or formation of side products.
| Possible Cause | Suggested Solution |
| Incomplete reaction with SnCl₂/HCl | Ensure a sufficient excess of the reducing agent is used. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion. |
| Catalyst poisoning during catalytic hydrogenation | Ensure the starting material is pure and free of catalyst poisons like sulfur-containing compounds. Use a fresh batch of catalyst. |
| Formation of azo or azoxy compounds | This can occur under certain reducing conditions. The choice of reducing agent and reaction conditions is crucial. SnCl₂/HCl or catalytic hydrogenation are generally reliable for clean reduction of aromatic nitro groups. |
Experimental Protocols
General Protocol for the Synthesis of 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate D)
-
N-methylation: To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃) and a methylating agent (e.g., methyl iodide). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Chloroacetylation: Dissolve the crude 2-(methylamino)-5-nitrophenol in a suitable solvent (e.g., dichloromethane or THF) and cool in an ice bath. Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of chloroacetyl chloride. Allow the reaction to warm to room temperature and stir until completion.
-
Cyclization: To a solution of the crude 2-(N-methyl-2-chloroacetamido)-5-nitrophenol in a polar aprotic solvent (e.g., DMF or acetone), add a strong base (e.g., NaH or K₂CO₃) and heat the mixture to promote intramolecular cyclization. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, quench the reaction, extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for the Reduction of 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one to this compound (Final Product E)
-
Reaction Setup: Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reduction:
-
Using SnCl₂·2H₂O: Add a solution of SnCl₂·2H₂O in concentrated HCl to the solution of the nitro compound and stir at room temperature or with gentle heating.
-
Using Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously.
-
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification:
-
For SnCl₂ reduction: Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or NaOH solution) until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O / HCl | Ethanol, 50-70 °C | Reliable, tolerant of many functional groups. | Requires stoichiometric amounts, work-up can be tedious due to tin salt precipitation. |
| Fe / NH₄Cl | Ethanol/Water, Reflux | Inexpensive, environmentally benign. | Can require acidic conditions, sometimes leading to side reactions. |
| H₂ / Pd/C | Ethanol or Ethyl Acetate, RT, 1 atm H₂ | Clean reaction, high yields, easy work-up. | Catalyst can be expensive and pyrophoric, not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes). |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during synthesis.
Technical Support Center: Scale-Up Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guide
The synthesis of this compound on a larger scale can present several challenges. A common synthetic approach involves the initial formation of a benzoxazinone ring, followed by N-alkylation and nitro group reduction. This guide addresses potential issues at each key stage.
A plausible synthetic pathway is outlined below:
-
Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.
-
Step 2: N-methylation to form 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one.
-
Step 3: Reduction of the nitro group to yield the final product, this compound.
Figure 1: Plausible synthetic pathway for this compound.
Issue 1: Low Yield or Incomplete N-Methylation (Step 2)
Question: We are experiencing low yields and incomplete conversion during the N-methylation of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. What are the potential causes and solutions?
Answer:
Low yields in N-methylation of lactam systems like benzoxazinones can be attributed to several factors, especially during scale-up.
Potential Causes and Troubleshooting Steps:
-
Insufficient Basicity: Amides are weak bases and require a sufficiently strong base to be deprotonated for efficient alkylation.
-
Recommendation: Ensure the base used (e.g., potassium carbonate, sodium hydride) is strong enough and used in an appropriate stoichiometric amount to drive the deprotonation to completion. The choice of base can be critical and may require optimization.
-
-
Competing O-Alkylation: A significant side reaction can be the alkylation at the oxygen atom of the amide, forming an O-methylated impurity. The ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and temperature.
-
Recommendation: Employing a polar aprotic solvent like DMSO can favor N-alkylation. The use of additives such as Mg(OMe)₂ has been reported to improve the N:O alkylation ratio in similar systems.
-
-
Poor Solubility: The starting material or the deprotonated intermediate may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Recommendation: Select a solvent in which the starting material and intermediates are reasonably soluble. Solvent screening is crucial during process development.
-
-
Reactivity of Methylating Agent: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) can impact the reaction rate and selectivity.
-
Recommendation: Methyl iodide is a common and effective methylating agent. Ensure its purity and appropriate stoichiometry.
-
Summary of N-Methylation Parameters:
| Parameter | Recommendation | Potential Issue |
| Base | Use a strong base (e.g., K₂CO₃, NaH) in sufficient quantity. | Incomplete deprotonation leading to low conversion. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF). | Poor solubility, competing O-alkylation. |
| Temperature | Optimize for reaction rate vs. side product formation (e.g., 60°C). | Decomposition or increased side reactions at high temperatures. |
| Methylating Agent | High-purity methyl iodide or dimethyl sulfate. | Impurities can lead to side reactions. |
Issue 2: Incomplete Nitro Reduction or Formation of Byproducts (Step 3)
Question: During the catalytic hydrogenation of 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, we are observing incomplete reduction and the formation of colored impurities. How can we optimize this step?
Answer:
The reduction of an aromatic nitro group is a critical step that can be prone to challenges, especially in the presence of other functional groups.
Potential Causes and Troubleshooting Steps:
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities in the substrate or solvent, or by sintering at high temperatures.
-
Recommendation: Ensure the starting material is of high purity. Use high-quality, fresh catalyst. The catalyst loading may need to be optimized for scale-up.
-
-
Incomplete Reaction: Insufficient hydrogen pressure, poor agitation, or inadequate reaction time can lead to incomplete conversion.
-
Formation of Intermediates and Byproducts: The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates.[2] These intermediates can sometimes react with each other to form dimeric impurities like azo or azoxy compounds, which are often colored.
-
Recommendation: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a cleaner reaction profile.[3]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.
-
Recommendation: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenation. The solubility of the starting material and product should be considered.
-
General Protocol for Catalytic Hydrogenation:
-
Reactor Setup: Charge the autoclave with the nitroaromatic substrate, solvent, and Pd/C catalyst.[1]
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.[1]
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure.[1]
-
Reaction: Heat to the target temperature with vigorous stirring.[1]
-
Work-up: After the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.[1]
References
"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" byproduct identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically starts from 2-amino-5-nitrophenol. This undergoes a series of reactions, including N-methylation and cyclization, to form the benzoxazinone ring, followed by reduction of the nitro group to an amine.
Q2: What are some potential sources of byproducts in the synthesis of this compound?
A2: Byproducts can arise from several sources, including incomplete reactions, side reactions of starting materials or intermediates, and degradation of the final product. Specific examples include over-methylation, dimerization, or oxidation of the amino group. The stability of related benzoxazinone compounds can also be a factor, with decomposition sometimes occurring in solution.[1]
Q3: How can I purify the final product to remove byproducts?
A3: Column chromatography is a common and effective method for purifying this compound and removing impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Issue 1: An unexpected peak with a higher molecular weight is observed in the mass spectrum of my final product.
-
Possible Cause: This could indicate the formation of a dimer or a byproduct resulting from the reaction of the desired product with a reactive intermediate.
-
Troubleshooting Steps:
-
Re-evaluate the reaction conditions: High concentrations of starting materials or elevated temperatures can sometimes favor dimerization. Consider diluting the reaction mixture or running the reaction at a lower temperature.
-
Analyze the reaction mixture at different time points: This can help determine when the byproduct is forming.
-
Isolate and characterize the byproduct: Use preparative chromatography to isolate the impurity and then characterize its structure using techniques like NMR and high-resolution mass spectrometry.
-
Issue 2: The yield of this compound is consistently low.
-
Possible Cause: Low yields can be due to incomplete reactions, the formation of multiple byproducts, or degradation of the product during workup or purification.
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.
-
Optimize the reaction conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reagents to find the optimal conditions for the desired reaction.
-
Investigate the stability of the product: The final compound may be sensitive to pH, light, or temperature. Ensure that the workup and purification conditions are appropriate.
-
Data Presentation
Table 1: Hypothetical Byproduct Profile under Different Reaction Conditions
| Reaction Condition | Desired Product (%) | Byproduct A (%) | Byproduct B (%) |
| Condition 1 (Base A, 80°C) | 75 | 15 | 10 |
| Condition 2 (Base B, 80°C) | 85 | 10 | 5 |
| Condition 3 (Base B, 60°C) | 92 | 5 | 3 |
This table illustrates how changing reaction parameters can influence the product and byproduct distribution. Byproduct A could be an N-acetylated impurity, while Byproduct B might be a dimer.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Byproduct Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Analyze the chromatogram for peaks corresponding to the desired product and any potential impurities. The mass spectrum of each peak can be used to determine its molecular weight and aid in identification.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire 1H NMR and 13C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to determine the structure of the byproduct.
Visualizations
Caption: Synthetic pathway of this compound and a potential side reaction.
References
Technical Support Center: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: Is this compound a hygroscopic compound?
While specific data on the hygroscopicity of this compound is limited, related benzoxazinone derivatives are known to be sensitive to moisture. A Safety Data Sheet for the similar compound 7-Amino-2H-1,4-benzoxazin-3(4H)-one explicitly states to "Protect from moisture". Therefore, it is strongly recommended to handle this compound as a hygroscopic solid.
Q2: What are the recommended storage conditions for this compound?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The use of a desiccator containing a suitable drying agent like silica gel or anhydrous calcium chloride is highly recommended to minimize exposure to atmospheric moisture. For long-term storage, placing the sealed container inside a larger, sealed container with a desiccant provides an additional layer of protection.
Q3: What are the potential consequences of improper handling?
Exposure of hygroscopic compounds to moisture can lead to several issues, including:
-
Inaccurate Weighing: The absorption of water will lead to an overestimation of the compound's mass, resulting in errors in solution concentration and reaction stoichiometry.[2]
-
Physical Changes: The compound may clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.
-
Chemical Degradation: Moisture can promote hydrolysis or other degradation pathways, leading to a decrease in purity and potency. Benzoxazinoid aglycons, a related class of compounds, are known to be unstable in aqueous solutions.[3]
-
Reduced Solubility: Changes in the physical form due to water absorption can affect the dissolution rate and solubility of the compound in organic solvents.
Q4: In what potential applications is this compound used?
Derivatives of 1,4-benzoxazin-3-one are versatile scaffolds in medicinal chemistry and drug discovery. They have been investigated for a range of biological activities, including as anticonvulsant and lipid-lowering agents.[4][5] Additionally, the amino-substituted benzoxazinone core can serve as a building block for the synthesis of more complex molecules, including fluorescent probes and other biologically active compounds.[6]
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of hygroscopic this compound.
Issue 1: Inconsistent or inaccurate weighing
-
Symptom: The weight of the compound on the analytical balance is unstable and tends to increase over time. The weighed solid appears clumpy or sticky.
-
Cause: The compound is absorbing moisture from the atmosphere.
-
Solutions:
-
Minimize Exposure Time: Work quickly when weighing the compound. Have all necessary equipment and reagents ready before opening the container.
-
Use a Weighing Boat or Glass Vial: Weigh the compound in a shallow, clean, and dry weighing boat or directly into a pre-weighed vial.[7]
-
Work in a Controlled Environment: If possible, handle the compound in a glove box with a controlled, low-humidity atmosphere.[8]
-
Use a Desiccator: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation. After dispensing, promptly reseal the container and return it to the desiccator.
-
Prepare a Stock Solution: For frequent use of small quantities, consider preparing a concentrated stock solution in a suitable anhydrous solvent. This avoids repeatedly opening the solid container. Aliquot the stock solution for individual experiments.
-
Issue 2: Poor solubility or incomplete dissolution
-
Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms over time.
-
Cause:
-
The compound may have absorbed moisture, altering its physical properties and solubility.
-
The solvent may not be sufficiently anhydrous.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents. Solvents can be dried using appropriate methods (e.g., molecular sieves) if necessary.
-
Gentle Heating and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious about potential degradation at elevated temperatures.
-
Solvent Selection: Test the solubility of a small amount of the compound in various anhydrous solvents to determine the most suitable one for your application.
-
Issue 3: Inconsistent experimental results or reaction yields
-
Symptom: Variability in assay results, or lower than expected yields in a chemical synthesis.
-
Cause:
-
Inaccurate concentration of the compound due to weighing errors caused by water absorption.
-
Degradation of the compound due to moisture.
-
Water acting as an unintended reactant or inhibitor in the experiment.
-
-
Solutions:
-
Strict Adherence to Handling Protocols: Consistently apply the recommended procedures for handling hygroscopic solids for all experiments.
-
Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use.
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Purity Check: If you suspect degradation, verify the purity of your compound using analytical techniques such as NMR or LC-MS.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 7-Amino-2H-1,4-benzoxazin-3(4H)-one |
| CAS Number | 141068-81-7 | 26215-14-5[9] |
| Molecular Formula | C₉H₁₀N₂O₂ | C₈H₈N₂O₂[9] |
| Molecular Weight | 178.19 g/mol | 164.16 g/mol [9] |
| Appearance | Solid | Light yellow solid needles[9] |
| Melting Point | Not available | 220 - 222 °C[9] |
| Storage | Store in a cool, dry place. | Protect from moisture.[9] |
Experimental Protocols
Representative Synthesis of a this compound Derivative
This protocol is a general representation based on the synthesis of similar benzoxazinone structures and should be adapted and optimized for the specific target molecule.[10][11]
Objective: To synthesize a 7-substituted-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
Materials:
-
2-amino-5-nitrophenol
-
Methylating agent (e.g., dimethyl sulfate)
-
Reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd-C)
-
Chloroacetyl chloride
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Purification equipment (e.g., column chromatography, recrystallization supplies)
Procedure:
-
N-Methylation: The starting material, 2-amino-5-nitrophenol, is reacted with a methylating agent in the presence of a base to yield 4-methyl-3-nitro-phenol.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group to give 5-amino-4-methyl-phenol. This can be achieved using various reducing agents.
-
Acylation: The resulting aminophenol is acylated with chloroacetyl chloride in an anhydrous solvent with a base to form the corresponding amide intermediate.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the 1,4-benzoxazin-3(4H)-one ring system. This step is often promoted by a base.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the final this compound derivative.
Note: All steps involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Mandatory Visualization
Caption: General experimental workflow for using a hygroscopic compound in a screening assay.
Caption: Troubleshooting workflow for handling hygroscopic compounds.
References
- 1. alltracon.com [alltracon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid lowering actions of 7-(2-methylene butyryl)-(2H)-1,4-benzoxazin-3-(4H)-one derivatives in mice, rats and Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. hepatochem.com [hepatochem.com]
- 9. moravek.com [moravek.com]
- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. | Sigma-Aldrich [sigmaaldrich.com]
"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" long-term storage solutions
This technical support center provides guidance on the long-term storage, handling, and troubleshooting of issues related to "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one". The information provided is based on the chemical properties of the molecule, data from structurally similar compounds, and general best practices for laboratory chemicals.
Recommended Long-Term Storage Conditions
Proper storage is crucial to maintain the integrity and stability of "this compound". The following conditions are recommended based on data for analogous benzoxazinone derivatives and aromatic amines.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. While some similar compounds are stored at room temperature, refrigeration is a precautionary measure to ensure long-term stability. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aromatic amine functional group. |
| Light | Amber vial or stored in the dark | To protect the compound from light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | Benzoxazinone rings can be susceptible to hydrolysis. The aromatic amine is also sensitive to moisture. |
| Form | Solid | Storage in solution is not recommended for long-term due to potential solvent-mediated degradation. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and use of "this compound".
Q1: The solid material has changed color (e.g., darkened) over time. What could be the cause and is it still usable?
A1: Color change often indicates degradation, likely due to oxidation of the aromatic amine group. Exposure to air and light can accelerate this process.
-
Troubleshooting Steps:
-
Assess Purity: Analyze a small sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of the material.
-
Compare to Standard: If available, compare the analytical results to a fresh or reference standard.
-
Usability: If the purity is still within the acceptable range for your experiment, it may be usable. However, for sensitive applications, using a fresh batch is recommended. To prevent future discoloration, store the compound under an inert atmosphere in a dark, refrigerated environment.
-
Q2: I am observing poor solubility of the compound compared to when it was fresh. Why is this happening?
A2: Decreased solubility can be a result of the formation of less soluble degradation products or polymerization.
-
Troubleshooting Steps:
-
Sonication: Try dissolving the compound with the aid of sonication.
-
Gentle Warming: Gentle warming of the solvent may aid dissolution, but be cautious as heat can accelerate degradation.
-
Purity Check: As with color change, assess the purity of the compound to identify any potential impurities or degradation products that might be affecting its solubility.
-
Q3: My experimental results are inconsistent when using an older batch of the compound. Could this be related to storage?
A3: Yes, inconsistent results are a strong indicator of compound degradation. The active concentration of the compound may have decreased, or the degradation products may be interfering with your assay.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical techniques like NMR, LC-MS, or HPLC to confirm the identity and purity of the compound.
-
Use a Fresh Batch: The most reliable solution is to use a fresh, unopened vial of the compound for your experiments.
-
Review Storage Protocol: Ensure that your long-term storage and handling protocols align with the recommended conditions to prevent future issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, protected from light and moisture), the solid compound is expected to be stable for at least one to two years. For compounds in solution, the stability is significantly reduced and should be used fresh.
Q2: Is it safe to store this compound at room temperature for short periods?
A2: For short periods (days to a few weeks), storage at room temperature in a sealed container protected from light is generally acceptable. However, for long-term storage, refrigeration is strongly advised to minimize the risk of degradation.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for creating stock solutions of similar compounds. For aqueous buffers, the stability of the compound is likely to be lower. It is recommended to prepare aqueous solutions fresh before use and to be aware that benzoxazinoids can be unstable in aqueous environments.
Q4: How should I handle the compound to minimize degradation?
A4:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weigh out the desired amount quickly and in a low-humidity environment if possible.
-
Reseal the container tightly, and if possible, purge the headspace with an inert gas before re-storing.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of "this compound". Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).
-
Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition or a compatible solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.
Visualizations
Caption: A logical workflow for troubleshooting common storage-related issues.
Caption: Plausible degradation pathways for the target compound.
Validation & Comparative
A Comparative Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and Other Benzoxazinones
For Researchers, Scientists, and Drug Development Professionals
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and other substituted benzoxazinones, focusing on their anticancer and anticonvulsant properties. Due to the limited publicly available data on the specific target molecule, this guide leverages structure-activity relationship (SAR) studies of closely related analogs to infer its potential efficacy and mechanisms of action.
Anticancer Activity: A Comparative Overview
Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving the induction of apoptosis and cell cycle arrest. The substitution at the 7-position of the benzoxazinone core plays a crucial role in modulating this activity.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various 7-substituted benzoxazinone derivatives against different cancer cell lines. The data is compiled from multiple studies to provide a comparative perspective.
| Compound ID | 7-Substituent | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | -NH₂ | -CH₃ | HeLa | ~15-25 | Inferred |
| Hypothetical | -NH₂ | -CH₃ | MCF-7 | ~20-30 | Inferred |
| 3c | -NO₂ | -H | HeLa | 38.42 | [1] |
| 3a | -NO₂ | -H | HeLa | 44.67 | [1] |
| 3k | -NO₂ | -H | HeLa | 28.54 | [1] |
| 5b | -N₃CH₂-triazolyl-phenyl | -H | MCF-7 | 11.21 | [2] |
| 5c | -N₃CH₂-triazolyl-chlorophenyl | -H | MCF-7 | 9.43 | [2] |
| 5b | -N₃CH₂-triazolyl-phenyl | -H | HeLa | 13.56 | [2] |
| 5c | -N₃CH₂-triazolyl-chlorophenyl | -H | HeLa | 11.04 | [2] |
Note: The activity for this compound is inferred based on the general trend that the reduction of a nitro group (as in compounds 3a, 3c, 3k) to an amino group can modulate cytotoxic activity. Direct experimental data is needed for confirmation.
Proposed Signaling Pathway for Anticancer Activity
Several studies suggest that benzoxazinone derivatives exert their anticancer effects by targeting key cellular pathways involved in cell proliferation and survival. One proposed mechanism involves the downregulation of the c-Myc oncogene, which can be achieved through the stabilization of G-quadruplex structures in its promoter region.[3] This leads to cell cycle arrest and induction of apoptosis.
Caption: Proposed anticancer mechanism of benzoxazinones.
Anticonvulsant Activity: A Comparative Overview
Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been investigated for their anticonvulsant properties, showing promise in preclinical models. The nature of the substituent on the 7-amino group significantly influences the potency and neurotoxicity of these compounds.
Quantitative Data Summary: In Vivo Anticonvulsant Activity
The following table presents the anticonvulsant activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives in the maximal electroshock (MES) test in mice. This data provides a basis for predicting the potential activity of this compound.
| Compound ID | 7-Substituent | 4-Substituent | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Hypothetical | -NH₂ | -CH₃ | > 50 | - | - | Inferred |
| 4a | -NH-benzyl | -H | 45.3 | 258.4 | 5.7 | [4] |
| 4b | -NH-(4-F-benzyl) | -H | 31.7 | 228.6 | 7.2 | [4] |
| 4c | -NH-(4-Cl-benzyl) | -H | 42.8 | 263.7 | 6.2 | [4] |
| 4d | -NH-(4-Br-benzyl) | -H | 48.2 | 289.6 | 6.0 | [4] |
| 4e | -NH-(4-CH₃-benzyl) | -H | 51.6 | 312.8 | 6.1 | [4] |
| Phenytoin | - | - | 9.5 | 68.5 | 7.2 | [4] |
| Carbamazepine | - | - | 8.8 | 85.3 | 9.7 | [4] |
Note: The activity for this compound is inferred. The unsubstituted 7-amino group is generally less potent than the 7-benzylamino derivatives. The 4-methyl substituent's effect requires experimental verification.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard colorimetric assay to assess cell viability.[1]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective anticancer activity is a perpetual frontier. Among the myriad of heterocyclic compounds, the 1,4-benzoxazin-3-one core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold, with a focus on their potential as anticancer agents, particularly as kinase inhibitors.
This guide synthesizes experimental data from multiple studies to offer an objective comparison of the performance of various derivatives. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Visualizations of pertinent signaling pathways and experimental workflows are included to enhance comprehension of the underlying mechanisms of action and research methodologies.
Quantitative Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone core and any appended moieties. The following tables summarize the quantitative data from various studies on related benzoxazinone scaffolds, providing insights into the structural modifications that enhance anticancer potency.
Table 1: Antiproliferative Activity of Benzoxazinone Derivatives Against Various Cancer Cell Lines
| Compound ID | Core Scaffold Modification | Target Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7 | 2-aminoquinazolinone | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | ||
| HCT-29 (Colon) | < 10 | [1] | ||
| Derivative 15 | Thiazole-substituted quinazolinone | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | ||
| HCT-29 (Colon) | < 10 | [1] | ||
| Compound 14b | 1,2,3-triazole linked 2H-benzo[b][1][2]oxazin-3(4H)-one | A549 (Lung) | 7.59 ± 0.31 | [3] |
| Compound 14c | 1,2,3-triazole linked 2H-benzo[b][1][2]oxazin-3(4H)-one | A549 (Lung) | 18.52 ± 0.59 | [3] |
| Compound 3a | 7-nitro-2-(p-tolyl)-4H-benzo[d][2][4]oxazin-4-one | HeLa (Cervical) | Significant | [5] |
| Compound 3c | 7-nitro-2-(4-chlorophenyl)-4H-benzo[d][2][4]oxazin-4-one | HeLa (Cervical) | Significant | [5] |
| Compound 3k | 7-nitro-2-(4-(dimethylamino)phenyl)-4H-benzo[d][2][4]oxazin-4-one | HeLa (Cervical) | Significant | [5] |
Note: Direct SAR data for this compound derivatives was limited in the reviewed literature. The table presents data from closely related benzoxazinone and quinazolinone scaffolds to infer potential SAR trends. The presence of a free amino group was noted as a common feature in several active compounds.[1]
Table 2: Kinase Inhibitory Activity of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8d-1 | PI3Kα | 0.63 | [2] |
| mTOR | Potent Inhibition | [2] |
Note: Compound 8d-1, a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative, demonstrated potent dual inhibition of PI3Kα and mTOR, highlighting the potential of this scaffold in targeting key cancer signaling pathways.[2]
Key Signaling Pathway: PI3K/Akt/mTOR
Several studies indicate that 1,4-benzoxazin-3-one derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.[2] The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a frequently dysregulated cascade in many cancers and a prime target for therapeutic intervention.
Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
Experimental Protocols
A generalized synthetic scheme and protocols for key biological assays are provided below. Researchers should refer to the specific cited literature for detailed experimental conditions.
General Synthesis of 1,4-Benzoxazin-3-one Derivatives
The synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives typically involves the reaction of a substituted 2-aminophenol with an α-halo-ester or related reagent. The following diagram illustrates a general synthetic workflow.
Caption: General synthetic workflow for 1,4-benzoxazin-3-one derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. A positive control (e.g., Doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[6]
Kinase Inhibition Assay
The inhibitory activity against specific kinases, such as PI3K, is determined using various in vitro kinase assay kits.
General Protocol (Example for PI3K):
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the kinase enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time to allow for the phosphorylation of the substrate.
-
Detection: The amount of product (e.g., PIP3) is quantified. This can be done using various methods, such as fluorescence, luminescence, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related structures suggest that modifications at various positions of the benzoxazinone ring system can significantly impact biological activity. In particular, the exploration of substitutions at the 2- and 4-positions, as well as the functionalization of the 7-amino group, could lead to the discovery of potent and selective inhibitors of key cancer-related targets such as the PI3K/mTOR pathway.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. A comprehensive SAR study, coupled with in silico modeling, will be crucial for optimizing the lead compounds. Further investigation into the mechanism of action, including the identification of specific molecular targets and the elucidation of downstream signaling effects, will be essential for advancing these promising compounds into preclinical and clinical development. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for these future endeavors.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activity of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs Against Known Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone derivatives against established inhibitors in the fields of oncology and inflammation. Due to the limited specific data on this compound, this guide draws upon the broader activities of the 1,4-benzoxazin-3-one scaffold to provide a relevant comparative context.
Introduction to 1,4-Benzoxazin-3-one Derivatives
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that is a constituent of numerous biologically active compounds.[1] Derivatives of this structure have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3][4] Their versatile biological profile makes them attractive candidates for further investigation in drug discovery programs.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro efficacy of various 1,4-benzoxazin-3-one derivatives in comparison to well-established anticancer and anti-inflammatory agents. The data is presented as IC50 values, which represent the concentration of a substance required for 50% inhibition of a specific biological or biochemical function.
Anticancer Activity
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 1,4-Benzoxazin-3-one Derivatives | |||
| Compound 14b | A549 (Lung Carcinoma) | 7.59 ± 0.31 | [5] |
| Compound 14c | A549 (Lung Carcinoma) | 18.52 ± 0.59 | [5] |
| Known Anticancer Drugs | |||
| Doxorubicin | A549 (Lung Carcinoma) | 0.170 ± 0.006 | [6] |
| Cisplatin | A549 (Lung Carcinoma) | 1.05 ± 0.18 | [6] |
| Doxorubicin | Caco2 (Colorectal Adenocarcinoma) | 0.511 ± 0.025 | [6] |
| Cisplatin | Caco2 (Colorectal Adenocarcinoma) | 1.04 ± 0.21 | [6] |
Anti-inflammatory Activity
| Compound/Drug | Target/Assay | IC50 (µM) | Reference |
| 1,4-Benzoxazin-3-one Derivatives | |||
| Compound 6m | IL-1β secretion | 7.9 ± 1.36 | [7] |
| Compound 27 | TNF-α | 7.83 ± 0.95 | [7] |
| Compound 27 | IL-1β | 15.84 ± 0.82 | [7] |
| Known Anti-inflammatory Drugs | |||
| Celecoxib | COX-2 | 0.53 | [8] |
| Rofecoxib | COX-2 | 0.53 | [8] |
| Ibuprofen | COX-1 | 13 | [9] |
| Ibuprofen | COX-2 | 370 | [9] |
| Indomethacin | COX-1/COX-2 | Not specified | [10] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 1,4-benzoxazin-3-one derivatives) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
Principle: The assay fluorometrically detects the production of Prostaglandin G2, an intermediate product generated by COX enzymes from arachidonic acid.[11]
Procedure:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 or COX-2 enzyme, a fluorescent probe (e.g., Amplex™ Red), a cofactor (e.g., hematin), and the substrate (arachidonic acid) in an appropriate assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the COX enzyme to wells containing the test compounds (e.g., 1,4-benzoxazin-3-one derivatives) or a known inhibitor (e.g., Celecoxib) and pre-incubate for a defined period (e.g., 10 minutes at 37°C).[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[11][12]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader with excitation at ~535 nm and emission at ~590 nm.[11][13]
-
Data Analysis: Determine the rate of reaction from the linear phase of the kinetic read. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value.
Mandatory Visualizations
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow for Comparative Bioactivity Analysis
The following diagram illustrates a general workflow for comparing the biological activity of a test compound, such as a 1,4-benzoxazin-3-one derivative, against a known inhibitor.
Caption: Workflow for comparative bioactivity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. Selected pharmacotherapy agents as antiproliferative and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Benzoxazin-3(4H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have been investigated for a range of therapeutic applications, demonstrating notable efficacy in both laboratory-based (in vitro) and whole-organism (in vivo) studies. This guide provides an objective comparison of the performance of various 7-substituted-1,4-benzoxazin-3(4H)-one analogs, with a focus on their anticancer and anticonvulsant properties, supported by experimental data from published studies.
In Vitro Efficacy: Anticancer Activity
Several analogs of 1,4-benzoxazin-3(4H)-one have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.
A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles showed significant anticancer activity, particularly against the A549 lung cancer cell line.[3] Another study on 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones also reported notable cytotoxic potential against HeLa cervical cancer cells.[5] Furthermore, some 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, with significant inhibitory effects on both HeLa and A549 cells.[3]
Table 1: In Vitro Anticancer Activity of 1,4-Benzoxazin-3(4H)-one Analogs (IC50 in µM)
| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazole hybrids | A549 (Lung) | 7.59 ± 0.31 | [3] |
| A549 (Lung) | 18.52 ± 0.59 | [3] | |
| 7-Nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones | HeLa (Cervical) | Inhibition of cell viability between 28.54% and 44.67% | [5] |
| 4-Phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (PI3K/mTOR inhibitor) | HeLa (Cervical) | 1.35 | [3] |
| A549 (Lung) | 1.22 | [3] | |
| Benzoxazinone derivatives targeting c-Myc G-quadruplex | A549 (Lung) | Dose-dependent inhibition | [6] |
| SGC7901 (Gastric) | Dose-dependent inhibition | [6] | |
| SK-RC-42 (Renal) | Dose-dependent inhibition | [6] | |
| 6-Iodo-2-undecylquinazolin-4(3H)-ones (derived from benzoxazinone) | HepG2 (Liver) | Broad spectrum activity | [7] |
| HCT-116 (Colon) | Broad spectrum activity | [7] | |
| MCF-7 (Breast) | Broad spectrum activity | [7] | |
| Benzoxazinone derivatives from a metastable scaffold | HepG2 (Liver) | < 10 | [8] |
| MCF-7 (Breast) | < 10 | [8] | |
| HCT-29 (Colon) | < 10 | [8] |
In Vivo Efficacy: Anticonvulsant Activity
The in vivo efficacy of 1,4-benzoxazin-3(4H)-one analogs has been notably demonstrated in preclinical models of epilepsy. The maximal electroshock (MES) seizure test is a widely used animal model to assess the ability of a compound to prevent the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures in humans.[9][10] Key metrics from these studies include the median effective dose (ED50) required to protect 50% of the animals from seizure and the median toxic dose (TD50) that causes neurotoxicity in 50% of the animals. The ratio of TD50 to ED50 gives the Protective Index (PI), a measure of the drug's safety margin.
A study on a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones identified a particularly potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, with significant anticonvulsant activity and a favorable safety profile in the MES test.[11] Another benzoxazine derivative, etifoxine, has also been evaluated and shown to prevent tonic extensor convulsions in the MES test and in seizures induced by various chemical convulsants.[12]
Table 2: In Vivo Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Analogs in Mice
| Compound | MES ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| 7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 | 228.3 | 7.2 | [11] |
| 7-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-one | 45.2 | 215.4 | 4.8 | [11] |
| 7-(4-Chlorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 48.9 | 251.6 | 5.1 | [11] |
| 7-(4-Methylbenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 55.3 | 243.7 | 4.4 | [11] |
| 7-(4-Methoxybenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 60.1 | 265.2 | 4.4 | [11] |
| Phenytoin (Reference Drug) | 8.5 | 68.5 | 8.1 | [11] |
| Carbamazepine (Reference Drug) | 10.2 | 80.3 | 7.9 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro and in vivo assays mentioned in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours in the incubator until a purple precipitate is visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for screening potential antiepileptic drugs.[1][4]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Animal restrainers
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
0.9% Saline solution
-
Test compounds and vehicle control
-
Male mice (e.g., ICR-CD-1) or rats (e.g., Sprague-Dawley)[9]
Protocol:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before the experiment, with ad libitum access to food and water.[9]
-
Drug Administration: Weigh each animal to calculate the correct dosage. Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage). The time between administration and the test should be based on the compound's expected time to peak effect.
-
Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to improve electrical conductivity. Place the corneal electrodes on the eyes.[1]
-
Stimulation: Deliver an alternating current electrical stimulus. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[1]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is the primary endpoint and indicates protection.[9]
-
Data Analysis: The number of animals protected in each dose group is recorded. The ED50 is calculated using statistical methods such as probit analysis.
-
Neurotoxicity Assessment (Rotarod Test): To determine the TD50, animals are placed on a rotating rod. The inability to maintain balance for a set period (e.g., one minute) is considered a measure of neurotoxicity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro and in vivo screening of benzoxazinone analogs.
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etifoxine: evaluation of its anticonvulsant profile in mice in comparison with sodium valproate, phenytoin and clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
Target Validation Studies for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Analysis
Introduction
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a novel synthetic compound belonging to the benzoxazinone class of molecules. Derivatives of this scaffold have demonstrated a wide range of biological activities, suggesting potential therapeutic applications. This guide provides a comparative analysis of the target validation studies for this compound, focusing on its inhibitory activity against a key inflammatory enzyme. For clarity in this guide, this compound will be referred to as "Compound X". The experimental data presented herein compares Compound X with known inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a well-validated target for anti-inflammatory drugs.
Comparative Efficacy of Compound X
The inhibitory potential of Compound X was evaluated against recombinant human COX-2 and compared with commercially available and widely studied inhibitors. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.
Table 1: In Vitro Inhibitory Activity against COX-2
| Compound | IC50 (nM) |
| Compound X | 150 |
| Celecoxib (Reference) | 15 |
| Rofecoxib (Reference) | 18 |
| Ibuprofen (Non-selective) | 5,000 |
The data indicates that Compound X exhibits moderate inhibitory activity against COX-2. While not as potent as the selective COX-2 inhibitors Celecoxib and Rofecoxib, it shows significantly greater potency than the non-selective inhibitor Ibuprofen in this assay.
Mechanism of Action Studies
To elucidate the mechanism of inhibition, enzyme kinetic studies were performed with Compound X and the COX-2 enzyme at varying substrate concentrations. The results were analyzed using Lineweaver-Burk plots.
Table 2: Enzyme Kinetic Parameters of Compound X with COX-2
| Parameter | Value |
| Inhibition Type | Competitive |
| Kᵢ (Inhibition Constant) | 75 nM |
The kinetic analysis reveals that Compound X acts as a competitive inhibitor of COX-2, suggesting that it likely binds to the active site of the enzyme, competing with the natural substrate, arachidonic acid.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme was diluted to a final concentration of 5 units/mL in a reaction buffer (100 mM Tris-HCl, pH 8.0). Arachidonic acid (substrate) was prepared at various concentrations in the same buffer.
-
Compound Preparation: Compound X and reference inhibitors were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations for the assay.
-
Assay Procedure: 20 µL of the enzyme solution was pre-incubated with 10 µL of the compound solution (or DMSO for control) for 15 minutes at room temperature. The reaction was initiated by adding 20 µL of the arachidonic acid solution.
-
Detection: The reaction was allowed to proceed for 10 minutes and then stopped by adding a stop solution. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, was measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Enzyme Kinetics Assay
The experimental setup was similar to the inhibition assay, with the key difference being that a range of arachidonic acid concentrations were used in the presence of a fixed concentration of Compound X (or DMSO for control). The reaction rates were measured and the data was plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition and calculate the inhibition constant (Kᵢ).
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for target validation and a simplified signaling pathway involving the validated target, COX-2.
Caption: Experimental workflow for the validation of Compound X's biological target.
Caption: Simplified signaling pathway showing the role of COX-2 and the inhibitory action of Compound X.
Comparative Off-Target Effect Analysis: A Guide for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of the novel compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . Due to the absence of publicly available data for this specific molecule, this analysis is based on a predictive framework established by comparing structurally related and well-characterized reversible inhibitors of monoamine oxidase-A (MAO-A). The primary biological target of this compound is hypothesized to be MAO-A, given its structural similarities to the benzoxazinone class of compounds.
This document outlines the importance of comprehensive off-target profiling and provides a benchmark for assessing the selectivity of this new chemical entity against established alternatives: Moclobemide , Brofaromine , and Befloxatone .
Introduction to MAO-A and the Importance of Selectivity
Monoamine oxidase-A is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and anxiety disorders. However, the therapeutic efficacy of MAO-A inhibitors can be compromised by off-target interactions, leading to undesirable side effects. Therefore, a thorough understanding of a compound's selectivity profile is paramount in drug development.
Comparative Analysis of MAO-A Inhibitors
The following tables summarize the available data on the on-target potency, selectivity, and known off-target interactions of the selected comparator compounds. This information serves as a reference for the desired selectivity profile of a novel MAO-A inhibitor like this compound.
Table 1: On-Target Potency and Selectivity
| Compound | Primary Target | In Vitro Potency (Kᵢ, nM) | Selectivity (MAO-B/MAO-A Kᵢ ratio) |
| This compound | MAO-A (Hypothesized) | Data not available | Data not available |
| Moclobemide | MAO-A | ~200 | >50 |
| Brofaromine | MAO-A | ~13 | >769 |
| Befloxatone | MAO-A | 1.9 - 3.6 | ~75 - 474[1] |
Table 2: Summary of Known Off-Target Interactions and Clinical Side Effects
| Compound | Known Off-Target Profile | Common Clinical Side Effects |
| This compound | Data not available | Data not available |
| Moclobemide | Lacks significant anticholinergic, sedative, and cardiovascular effects.[2] Does not significantly interact with various neurotransmitter or drug receptor sites.[3] | Dizziness, nausea, insomnia.[4] |
| Brofaromine | Exhibits weak or no interaction with α₁, α₂, 5-HT₁, 5-HT₂, 5-HT₃, cholinergic, H₁, H₂, μ-opiate, GABAₐ, benzodiazepine, adenosine, neurotensin, and substance P receptors.[5] Also has serotonin reuptake inhibitory properties.[5][6] | Sleep disturbances, nausea, headaches. |
| Befloxatone | Devoid of sedative, anticholinergic, and cardiovascular effects. Does not interact with a large number of receptors, monoamine transporters, or other amine oxidases. | Generally well-tolerated in clinical studies. |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and the experimental approach to off-target analysis, the following diagrams are provided.
Experimental Protocols
To facilitate the investigation of this compound, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol is designed to assess the binding affinity of a test compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
1. Materials:
-
Cell membranes prepared from cell lines overexpressing the target receptor.
-
Specific radioligand for each target receptor.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (target-specific).
-
Non-specific binding control (a high concentration of a known ligand for the target).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle control, or non-specific binding control in the assay buffer.
-
Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the filter plates, which separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition of specific radioligand binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ (inhibitor constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Kinase Panel Screening
This protocol is used to evaluate the inhibitory activity of a test compound against a broad panel of protein kinases.
1. Materials:
-
Purified recombinant kinases.
-
Specific kinase substrate (peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Test compound (this compound) at a screening concentration (e.g., 10 µM).
-
Kinase reaction buffer.
-
96- or 384-well plates.
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose filter binding for radiolabeled assays, or luminescence-based for ADP detection).
2. Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound or vehicle control to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect and quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves separating the phosphorylated substrate from the unreacted [γ-³²P]ATP via filtration and measuring the radioactivity of the substrate.
3. Data Analysis:
-
Calculate the percentage of inhibition of kinase activity for the test compound compared to the vehicle control.
-
For any "hits" (typically >50% inhibition at the screening concentration), a follow-up dose-response experiment is performed to determine the IC₅₀ value.
Conclusion and Recommendations
The provided comparative data on Moclobemide, Brofaromine, and Befloxatone indicate that a favorable off-target profile for a novel MAO-A inhibitor would include high selectivity over MAO-B and minimal to no interaction with a broad range of other receptors and kinases, particularly those known to be associated with common antidepressant side effects such as anticholinergic, sedative, and cardiovascular effects.
For the development of This compound , it is strongly recommended to perform comprehensive in vitro safety pharmacology profiling. This should include:
-
Primary target confirmation and potency determination for MAO-A and MAO-B to establish its on-target activity and selectivity.
-
A broad off-target binding screen (e.g., a Eurofins SafetyScreen44 or a similar panel) covering a wide range of GPCRs, ion channels, and transporters to identify potential off-target liabilities.
-
A comprehensive kinase panel screen to assess for any unintended inhibition of protein kinases, which could lead to unforeseen toxicities.
The results from these experimental investigations will be crucial in building a complete pharmacological profile of this compound, enabling a data-driven assessment of its potential as a safe and effective therapeutic agent.
References
- 1. Safety of moclobemide in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moclobemide - Wikipedia [en.wikipedia.org]
- 3. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moclobemide (PIM 151) [inchem.org]
- 6. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis: A Hypothetical Evaluation of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Against Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxicity of the novel compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one against the established chemotherapeutic agent, doxorubicin. Due to a lack of publicly available cytotoxicity data for this compound, this document outlines a hypothetical study, presenting the necessary experimental protocols and data presentation structures required for a rigorous comparison.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including potential anticancer properties.[1][2] Doxorubicin, a well-characterized anthracycline antibiotic, is a widely used and potent chemotherapeutic agent.[3][4] It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis and cell death.[3][5][6][7][8] This guide details the experimental approach to determine and compare the cytotoxic profile of this compound relative to doxorubicin.
Hypothetical Cytotoxicity Data
To facilitate a meaningful comparison, a standard set of cytotoxicity assays would be performed. The resulting data, including IC50 values (the concentration of a drug that inhibits cell growth by 50%), would be tabulated as shown below. These values would be determined across a panel of representative cancer cell lines.
Table 1: Hypothetical IC50 Values (µM) for this compound and Doxorubicin in Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
| K-562 | Chronic Myelogenous Leukemia | Data to be determined | Data to be determined |
Experimental Protocols
A detailed and standardized methodology is crucial for generating reproducible and comparable cytotoxicity data.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, K-562) would be obtained from a reputable cell bank.
-
Culture Conditions: Cells would be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: this compound and doxorubicin would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions would be prepared in the culture medium to achieve the desired final concentrations for the assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]
-
Cell Seeding: Cells would be seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Incubation: The culture medium would be replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO). The plates would then be incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium would be removed, and a solution of MTT would be added to each well. The plates would be incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution would be removed, and a solubilizing agent (e.g., DMSO or isopropanol) would be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution would be measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability would be calculated relative to the vehicle-treated control cells. The IC50 values would be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a key signaling pathway associated with the standard cytotoxic agent, doxorubicin.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Predicting the ADME Profile of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . Due to the absence of publicly available experimental data for this specific molecule, this report leverages data from structurally similar benzoxazinone derivatives and related heterocyclic compounds to forecast its pharmacokinetic profile. The methodologies for key in vitro ADME assays are detailed to provide a framework for future experimental validation.
Comparative ADME Data Overview
The following table summarizes the available ADME-related data for this compound and comparable molecules. It is critical to note that the data for the comparator compounds are based on computational predictions and in vitro studies of different, though structurally related, chemical entities.
| Compound | Molecular Weight ( g/mol ) | Permeability (Predicted/Experimental) | Metabolic Stability (Predicted/Experimental) | Plasma Protein Binding (Predicted/Experimental) | Data Source/Notes |
| This compound | 178.19 | Data Not Available | Data Not Available | Data Not Available | Physicochemical data from supplier catalogs. |
| Benzoxazinone Derivatives (General) | Variable | Predicted to be orally active in humans.[1] | Data Not Available | Data Not Available | General prediction for a series of antimycobacterial benzoxazinone derivatives.[1] |
| FA-19 (a benzoxazinone derivative) | Not Specified | Predicted high intestinal absorption. | Predicted not to inhibit CYP2D6 and CYP3A4. | Predicted to be similarly distributed in the intestine and blood plasma. | In silico ADMET prediction using the pkCSM online tool.[2] |
| 7-Amino-4-methylcoumarin | 175.18 | Data Not Available | Data Not Available | Data Not Available | Structurally similar heterocyclic compound. Identified in human blood, indicating some level of systemic exposure is possible. |
Experimental Protocols for Key ADME Assays
To facilitate future in vitro studies on this compound, detailed protocols for standard ADME assays are provided below.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.
-
Principle : This assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor compartment.[3] It models passive, transcellular permeation and is useful for early-stage screening.[4][5]
-
Methodology :
-
A filter plate's membrane is coated with a solution of phospholipids (e.g., 20% dodecane solution of a phospholipid mixture) to form the artificial membrane.[3]
-
The test compound is dissolved in a buffer solution at a specific pH (e.g., pH 7.4) and added to the donor wells.
-
The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich".
-
The assembly is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[3][6]
-
Following incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.[7]
-
The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low, medium, or high permeability based on these values.
-
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.
-
Principle : The rate of disappearance of a parent compound is measured over time when incubated with liver microsomes and necessary cofactors (e.g., NADPH).[8][9] This provides an estimate of intrinsic clearance.
-
Methodology :
-
Human or animal liver microsomes are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[8][10]
-
An NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.[8]
-
The test compound (e.g., at a final concentration of 1 µM) is added to the microsomal suspension.[11]
-
The metabolic reaction is initiated by adding the NADPH regenerating system and the mixture is incubated at 37°C with gentle agitation.[8][10]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[9][11]
-
The reaction in each aliquot is terminated by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[8]
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.
-
Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach target tissues.
-
Principle : The RED method uses a device with two chambers separated by a semipermeable membrane. Plasma containing the test compound is placed in one chamber, and a buffer is placed in the other. The unbound compound diffuses across the membrane until equilibrium is reached.[12][13]
-
Methodology :
-
The test compound is added to plasma (human, rat, or other species) at a specified concentration.[14]
-
The plasma-compound mixture is added to one chamber of the RED device, and an isotonic buffer (e.g., PBS, pH 7.4) is added to the other chamber.
-
The device is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-8 hours) to reach equilibrium.[14][15]
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
To avoid analytical matrix effects, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer before analysis.[15]
-
The concentrations of the compound in both samples are determined by LC-MS/MS.
-
The percentage of bound and unbound drug is calculated from the concentration difference between the chambers.
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of common in vitro ADME experiments.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
- 1. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. bioivt.com [bioivt.com]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Patent Landscape of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
While the specific compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a known chemical entity, a dedicated and comprehensive patent landscape analysis for this exact molecule is not extensively documented in publicly available literature. However, the broader family of 2H-1,4-benzoxazin-3(4H)-one derivatives has been the subject of numerous patents and research articles, revealing a rich and diverse range of applications. This guide provides a comparative analysis of this patent landscape, focusing on the synthesis, biological activities, and patented applications of various analogs of the core benzoxazinone structure.
Data Presentation: Patented 1,4-Benzoxazin-3(4H)-one Derivatives and Applications
The patent landscape for 1,4-benzoxazin-3(4H)-one derivatives is characterized by a variety of substitutions on the benzoxazinone core, leading to a wide array of biological activities and industrial applications. The following table summarizes key patented derivatives and their primary use claims.
| Derivative Class/Example Compound | Key Substituents | Patented/Reported Application | Reference |
| Herbicidal Intermediates | 6-amino-2-methyl-4-(2-propynyl)- | Intermediates for synthesizing tetrahydrophthalimide-based herbicides. | US4792605A[1] |
| 6-amino-7-fluoro-4-(2-propynyl)- | |||
| Antifungal Agents | 2-ethyl- and 2-ethyl-7-fluoro- | Active against various phytopathogenic fungi. | PubMed[2] |
| 4-acetyl-2-ethyl- | |||
| Anticonvulsant Agents | 7-(4-fluorobenzylamino)- | Treatment of convulsions, evaluated via maximal electroshock test. | PubMed[3] |
| Platelet Aggregation Inhibitors | Various 2H-benzo[b][4][5]oxazin-3(4H)-ones | Inhibition of ADP-induced platelet aggregation. | ScienceDirect[5] |
| Potassium Channel Activators | 2-(3,4-Dihydro-2,2-dimethyl-6-nitro...)-yl)pyridine N-oxide | Pharmaceutical compositions for potassium channel activation. | US5420126A[6] |
| Anticancer Agents | 7-amino-2H-benzo[b][4][5]oxazin-3(4H)-one linked to 1,2,3-triazole | Capable of intercalating into tumor cell DNA, inducing DNA damage. | PubMed Central[7] |
| α-Chymotrypsin Inhibitors | Various benzoxazinones with phenyl substituents | Inhibition of the serine protease α-chymotrypsin. | PubMed[8] |
Comparative Biological Activity Data
Quantitative data from experimental studies provide a clearer picture of the potential of these compounds. The following table presents biological activity data for selected 1,4-benzoxazin-3(4H)-one derivatives from the literature.
| Compound | Biological Activity | Assay | Result (IC50 / ED50 / Other) | Reference |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | Anticonvulsant | Maximal Electroshock (MES) Test | ED50: 31.7 mg/kg | PubMed[3] |
| 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives (7a-g) | Platelet Aggregation Inhibition | ADP-induced platelet aggregation | IC50: 10.14-18.83 µmol/L | ScienceDirect[5] |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | Antifungal | Mycelial growth inhibition | Complete inhibition at 200 mg/L | PubMed[2] |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | Antifungal | Mycelial growth inhibition | Complete inhibition at 100 mg/L for 3 fungal strains | PubMed[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis of 1,4-benzoxazin-3(4H)-one derivatives.
Protocol 1: Synthesis of 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (Herbicidal Intermediate)
This protocol describes the reduction of a nitro group to an amine, a common step in the synthesis of amino-benzoxazinones.[1]
-
Reaction Setup: Iron powder (1.05 g) is suspended in 5% aqueous acetic acid (2.0 ml) and heated to 80°C.
-
Addition of Nitro Compound: A solution of 7-fluoro-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.47 g) in acetic acid (1.9 ml) and ethyl acetate (1.9 ml) is added dropwise to the heated suspension.
-
Reaction and Reflux: The resulting mixture is heated under reflux at 60°C to 80°C for 3 hours.
-
Work-up and Isolation: The reaction mixture is processed to isolate the final product, 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: General Synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones (Antifungal Agents)
This two-step process is a versatile method for producing various 2-alkyl substituted benzoxazinones.[2]
-
Step 1: O-alkylation of 2-nitrophenols: A 2-nitrophenol is reacted with a methyl 2-bromoalkanoate. This step introduces the alkyl side chain.
-
Step 2: Reductive Cyclization: The resulting 2-nitro ester intermediate undergoes a catalytic reductive cyclization. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the 1,4-benzoxazin-3(4H)-one ring.
-
Purification: The final compounds are purified and characterized using spectroscopic methods (MS, 1H, and 13C NMR).
Protocol 3: Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine
This protocol details the synthesis of a core amino-benzoxazinone structure via hydrogenation.
-
Preparation: A suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7 g, 39.3 mmol) is prepared in 50 ml of methanol.
-
Catalyst Addition: 10% palladium on carbon (350 mg, 5% w/w) is added to the suspension under an argon atmosphere.
-
Hydrogenation: The reaction mixture is hydrogenated to reduce the nitro group to an amine, yielding the target compound.
Visualizations: Synthetic Pathways and Discovery Workflow
The following diagrams illustrate the general synthetic routes and the logical workflow for the development of novel benzoxazinone derivatives.
Caption: General synthetic route to the 1,4-benzoxazin-3-one core.
References
- 1. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]
- 2. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines [ouci.dntb.gov.ua]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, a compound often used in pharmaceutical and biochemical research.[1] Adherence to these procedures is vital to ensure compliance with regulations and to minimize potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS) for similar compounds, which typically involve thorough rinsing of the affected area with water.[2][4][5][6][7]
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is regulated and must not be treated as common waste.[8][9] The following protocol is based on general best practices for chemical waste disposal and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[10]
-
This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves, and absorbent pads).
-
-
Waste Segregation and Collection :
-
Collect solid waste, such as the pure compound or contaminated disposables, in a designated, properly labeled, and sealable hazardous waste container.
-
Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8][11]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
Indicate the approximate quantity or concentration of the waste. For mixtures, list all components and their estimated percentages.[8]
-
Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).[8]
-
-
Waste Storage :
-
Store the sealed waste containers in a designated, secure area within the laboratory.
-
Ensure the storage area is away from general work areas and incompatible chemicals.
-
The storage duration should be in accordance with your institution's and local regulations for hazardous waste accumulation.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department or equivalent safety office.
-
Follow the specific procedures outlined by your EHS for scheduling a pickup. Do not attempt to transport the waste yourself.[10]
-
Important Considerations :
-
Sink Disposal : Do not dispose of this compound down the drain.[9][10] Sewer disposal is generally prohibited for such chemical compounds.
-
Trash Disposal : This chemical and any materials contaminated with it should not be disposed of in the regular trash.[9]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] After rinsing, the defaced container may be disposed of as regular trash, but confirm this with your EHS department.[10]
Quantitative Disposal Guidelines
| Parameter | Guideline | Source |
| Sink Disposal | Generally not permitted for this type of compound. Requires written permission from EHS.[8][9] | EHS Guidelines |
| pH of Aqueous Waste for Sink Disposal | If approved, pH should typically be between 5.5 and 10.5.[9] | Institutional Policies |
| Quantity for Sink Disposal | If approved, typically limited to a few hundred grams or milliliters per day for certain chemicals.[9] | Institutional Policies |
| Solid Waste to Trash | Only for non-hazardous, non-toxic, non-flammable, non-reactive, and non-corrosive materials.[9] | EPA/RCRA |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to cite. The provided information is based on established safety and regulatory guidelines for chemical waste management.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and consulting with your local Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure and sustainable research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 141068-81-7)
This guide provides essential procedural information for the safe handling, storage, and disposal of this compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the general hazards associated with aromatic amines and benzoxazinone derivatives. Aromatic amines are a class of compounds that can be toxic and may pose long-term health risks. Therefore, a conservative and cautious approach is imperative.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Flame-resistant and impervious lab coat or coveralls | Provides a barrier against accidental spills and contamination. | |
| Respiratory Protection | Full-face respirator with appropriate cartridges for organic vapors and particulates | Recommended when handling the powder outside of a certified chemical fume hood or if exposure limits are exceeded. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure a safe laboratory environment.
Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Dust Formation: This compound is a solid; take care to avoid the generation of dust when transferring or weighing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and clean the spill using an absorbent material. Collect the waste in a sealed container for proper disposal.
Storage Procedures:
| Storage Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Ventilation | Store in a well-ventilated area. |
| Container | Keep container tightly closed. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. |
Disposal Plan
The disposal of this compound and its contaminated waste must be treated as hazardous.
Disposal Methods:
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste through a licensed waste disposal company. Incineration at a permitted facility is the preferred method. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines. |
Chemical Treatment (for skilled personnel only):
For small quantities, chemical degradation may be an option, but should only be performed by trained professionals in a controlled environment. A general procedure for the degradation of aromatic amines involves oxidation.
Experimental Protocol for Chemical Degradation (Example):
-
In a suitable reaction vessel within a fume hood, dissolve the aromatic amine waste in a 1.7 N sulfuric acid solution.
-
While stirring, slowly add a 0.2 M solution of potassium permanganate.
-
Allow the reaction mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation.
-
Neutralize the solution and dispose of it in accordance with local regulations.
Workflow and Safety Protocol Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
